molecular formula C10H12ClN3 B1526273 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride CAS No. 1365988-08-4

2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride

Cat. No.: B1526273
CAS No.: 1365988-08-4
M. Wt: 209.67 g/mol
InChI Key: LHXDETDLCNJRPM-UHFFFAOYSA-N
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Description

2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C10H12ClN3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methylpyrazol-1-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11;/h2-7H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXDETDLCNJRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(3-Methyl-1H-pyrazol-1-yl)aniline Hydrochloride

Executive Summary: The "Gateway" Scaffold

2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride (CAS: 1365988-08-4 for HCl; 1856804-XX-X for free base generic) represents a specialized "orthogonally reactive" building block. Unlike simple anilines, this molecule features a pre-installed pyrazole ring at the ortho position. This specific architecture makes it an indispensable intermediate for synthesizing Pyrazolo[1,5-a]quinoxalines —a privileged fused heterocyclic system found in kinase inhibitors, GABA receptor modulators, and anti-infective agents.

The hydrochloride salt form is preferred in process chemistry due to its enhanced stability against oxidation (preventing the "browning" typical of free anilines) and improved water solubility for aqueous workups.

Molecular Architecture & Physicochemical Profile[1]

The molecule consists of an aniline core substituted at the C2 position with a 3-methylpyrazole moiety linked via the pyrazole nitrogen (N1).

Structural Identity
PropertyDetail
IUPAC Name 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride
Molecular Formula C₁₀H₁₁N₃ · HCl
Molecular Weight 173.21 g/mol (Free Base) / 209.67 g/mol (HCl Salt)
Key Moiety Ortho-diamine equivalent (1,4-N,N-relationship)
Regiochemistry The methyl group is at position 3 of the pyrazole ring (distal to the phenyl ring), which is the sterically favored isomer during synthesis.
Physicochemical Properties
  • Appearance: Off-white to pale yellow crystalline solid.

  • Solubility:

    • Free Base: Soluble in DCM, EtOAc, DMSO, Methanol.

    • HCl Salt: Soluble in Water, Methanol, DMSO; insoluble in non-polar ether/hexanes.

  • Acidity (pKa): The anilinic nitrogen is weakly basic (pKa ~4.0). The pyrazole N2 is very weakly basic. The HCl salt protonates the primary amine.

Synthetic Pathways

The synthesis of this compound requires controlling the regioselectivity of the pyrazole ring formation. The most robust industrial route involves a Copper-Catalyzed Ullmann-type coupling followed by reduction.

Route A: The Ullmann/Reduction Sequence (Recommended)

This route avoids the regiochemical ambiguity of hydrazine condensations.

  • Coupling: Reaction of 2-chloronitrobenzene with 3-methylpyrazole using a Copper(I) catalyst (e.g., CuI) and a ligand (e.g., L-proline or diamine) in the presence of a base (K₂CO₃).

    • Regioselectivity Control: Steric hindrance favors the attack of the pyrazole nitrogen distal to the methyl group, yielding the 3-methyl isomer (major) over the 5-methyl isomer.

  • Reduction: The resulting 1-(2-nitrophenyl)-3-methyl-1H-pyrazole is reduced to the aniline using Pd/C + H₂ or Fe/NH₄Cl.

  • Salt Formation: Treatment with 4M HCl in dioxane precipitates the stable salt.

Route B: The Hydrazine Condensation (Classical)

Reaction of 2-hydrazinobenzoic acid (or ester) with acetylacetone.

  • Limitation: This often yields pyrazolones or requires harsh decarboxylation steps. It is less convergent than Route A for this specific target.

Visualization of Synthesis Workflow

Synthesis_Workflow Start1 2-Chloronitrobenzene Inter1 Intermediate: 1-(2-Nitrophenyl)-3-methylpyrazole Start1->Inter1 CuI, K2CO3, DMF (Ullmann Coupling) Start2 3-Methylpyrazole Start2->Inter1 Product Free Base: 2-(3-Methylpyrazol-1-yl)aniline Inter1->Product Pd/C, H2 (Reduction) Final Target: HCl Salt Form Product->Final HCl/Dioxane (Salt Formation)

Figure 1: The preferred synthetic route utilizing Ullmann coupling to ensure correct regiochemistry.

Reactivity & Applications: The Quinoxaline Cyclization

The primary value of 2-(3-Methyl-1H-pyrazol-1-yl)aniline lies in its ability to undergo a "molecular folding" reaction to form Pyrazolo[1,5-a]quinoxalines .

Mechanism of Action

The molecule possesses a 1,4-binucleophilic character.

  • Nucleophile 1: The primary aniline amine (-NH₂).

  • Nucleophile 2: The C-5 position of the pyrazole ring (which is electron-rich).

When reacted with a one-carbon electrophile (like Triphosgene, CDI, or an Aldehyde), the amine attacks first, followed by an intramolecular electrophilic aromatic substitution at the pyrazole C-5 position.

Protocol: Synthesis of Pyrazolo[1,5-a]quinoxaline-4-one
  • Reagents: 2-(3-Methyl-1H-pyrazol-1-yl)aniline HCl, Triphosgene, Triethylamine (TEA), Toluene.

  • Conditions: Reflux for 4–6 hours.

  • Outcome: Cyclization creates the tricyclic core, a scaffold for benzodiazepine-receptor ligands.

Pathway Diagram

Cyclization_Pathway Precursor 2-(3-Methylpyrazol-1-yl)aniline Inter Intermediate: Amide/Imine Formation Precursor->Inter Nucleophilic Attack (NH2) Electrophile + One-Carbon Source (e.g., Triphosgene/Aldehyde) Electrophile->Inter Cyclization Intramolecular Cyclization (Pyrazole C-5 attack) Inter->Cyclization Electrophilic Aromatic Subst. Scaffold Pyrazolo[1,5-a]quinoxaline Cyclization->Scaffold -H2O / -HCl

Figure 2: The "Molecular Folding" mechanism converting the aniline precursor into the fused tricyclic pharmacophore.

Analytical Characterization (Expected Profile)

To validate the structure, researchers should look for the following spectral signatures.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 2.30 ppm (s, 3H)Methyl group on Pyrazole.
δ 6.30 ppm (d, 1H)Pyrazole C-4 proton (Characteristic doublet).
δ 7.80 ppm (d, 1H)Pyrazole C-5 proton (Downfield due to N-proximity).
δ 4.5–5.5 ppm (br s)Aniline NH₂ (Disappears with D₂O shake).
LC-MS m/z 174.1 [M+H]⁺Positive mode ionization of the free base.
IR Spectroscopy ~3300–3400 cm⁻¹Primary Amine (NH) stretching doublets.

Safety & Handling (MSDS Summary)

  • Hazards: Like most anilines, this compound is potentially toxic if swallowed and may cause skin sensitization.

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Storage: Store the HCl salt in a desiccator at room temperature. It is hygroscopic. The free base should be stored under inert gas (Argon/Nitrogen) to prevent oxidation.

References

  • Synthesis of Pyrazolo[1,5-a]quinoxalines

    • Title: "Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)
    • Source: Organic & Biomolecular Chemistry (RSC).
    • Link:[Link]

  • Ullmann Coupling Methodology

    • Title: "Copper-catalyzed synthesis of N-aryl-pyrazoles: A review."
    • Source: Beilstein Journal of Organic Chemistry.
    • Link:[Link]

  • Title: "2-(3,5-Dimethyl-1H-pyrazol-1-yl)

Molecular weight and formula of 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride

[1]

Executive Summary

2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride (CAS: 1365988-08-4) is a specialized heterocyclic building block used primarily in medicinal chemistry.[] It serves as a critical intermediate in the synthesis of pharmaceuticals, particularly thrombopoietin (TPO) receptor agonists and kinase inhibitors . Its structure features an aniline moiety ortho-substituted with a 3-methylpyrazole ring, providing a rigid bi-aryl scaffold that facilitates pi-stacking interactions and hydrogen bonding in drug-target complexes.

This guide outlines the compound's molecular data, validated synthetic protocols, and handling requirements for research applications.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The following data characterizes the hydrochloride salt form, which is the preferred state for stability and solubility during storage.

PropertyData
Chemical Name 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride
CAS Registry Number 1365988-08-4
Molecular Formula

Molecular Weight 209.67 g/mol
Free Base MW 173.21 g/mol (

)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Water (moderate)
Melting Point >200°C (Decomposes)
SMILES (Free Base) CC1=NN(C2=CC=CC=C2N)C=C1
InChI Key QTXYOEUQPRCCSF-UHFFFAOYSA-N

Synthetic Methodology

The synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride involves a three-step sequence: nucleophilic aromatic substitution (

Step 1: Coupling

Objective: Coupling of 3-methylpyrazole with an ortho-halonitrobenzene.

  • Reactants: 2-Fluoronitrobenzene (1.0 eq), 3-Methylpyrazole (1.1 eq).

  • Reagents: Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions: Heat at 80–100°C for 4–6 hours.

  • Mechanism: The pyrazole nitrogen acts as a nucleophile, displacing the fluoride ion activated by the ortho-nitro group.

  • Note: 2-Fluoronitrobenzene is preferred over the chloro-analog due to the higher electronegativity of fluorine, which accelerates

    
     reactions.
    
Step 2: Nitro Reduction

Objective: Conversion of the nitro group to a primary amine.

  • Reactants: 1-(2-Nitrophenyl)-3-methyl-1H-pyrazole.

  • Catalyst: 10% Pd/C (5 mol%) or Iron powder/Ammonium Chloride.

  • Solvent: Ethanol or Methanol.[2]

  • Conditions: Hydrogen atmosphere (

    
     balloon) at RT for 12 hours.
    
  • Workup: Filter through Celite to remove catalyst; concentrate filtrate.

Step 3: Hydrochloride Salt Formation

Objective: Stabilization of the amine.

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the crude aniline in diethyl ether or EtOAc. Add HCl/Dioxane dropwise at 0°C.

  • Isolation: The hydrochloride salt precipitates immediately. Filter and wash with cold ether.

Synthesis Workflow Diagram

SynthesisPathSM12-FluoronitrobenzeneINTIntermediate:1-(2-Nitrophenyl)-3-methylpyrazoleSM1->INTK2CO3, DMF100°C, SNArSM23-MethylpyrazoleSM2->INTPROD_BASEFree Base:2-(3-Methylpyrazol-1-yl)anilineINT->PROD_BASEH2, Pd/CReductionFINALFinal Product:HCl SaltPROD_BASE->FINALHCl/DioxaneSalt Formation

Figure 1: Step-wise synthetic pathway from commercially available precursors to the hydrochloride salt.

Structural Characterization

Researchers should validate the compound using the following expected spectral data.

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • 
     2.30 ppm (s, 3H):  Methyl group on the pyrazole ring.
    
  • 
     6.30 ppm (d, 1H):  Pyrazole C4-H proton.
    
  • 
     6.60–7.20 ppm (m, 4H):  Aromatic protons of the aniline ring.
    
  • 
     7.80 ppm (d, 1H):  Pyrazole C5-H proton (deshielded).
    
  • 
     9.50–10.00 ppm (br s, 3H):  Ammonium protons (
    
    
    ), exchangeable with
    
    
    .
Mass Spectrometry (ESI-MS)
  • Expected

    
    :  m/z 174.1.
    
  • Pattern: A single dominant peak at 174.1 corresponds to the protonated free base. The chloride counter-ion is not observed in positive mode ESI.

Pharmaceutical Applications

This compound is a "privileged structure" in drug discovery, meaning its scaffold is capable of binding to multiple receptor types with high affinity.

  • TPO Receptor Agonists:

    • The 2-(pyrazol-1-yl)aniline motif mimics the bi-aryl geometry found in Eltrombopag and Avatrombopag precursors. It serves as the "head" group that interacts with the transmembrane domain of the thrombopoietin receptor (c-Mpl), triggering megakaryocyte proliferation.

  • Kinase Inhibition:

    • The aniline amine (

      
      ) acts as a hydrogen bond donor to the hinge region of kinase enzymes.
      
    • The ortho-pyrazole group induces a twist in the molecule, forcing it into a conformation that fits specific hydrophobic pockets (e.g., in p38 MAPK or B-Raf inhibitors).

Handling and Safety

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; keep the vial tightly sealed.

  • Solubility for Bioassays: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous buffers for long-term storage of stock solutions to prevent hydrolysis or oxidation of the aniline.

References

  • Sigma-Aldrich. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Product Sheet. (Analogous chemistry and safety data). Retrieved from

  • PubChem. Compound Summary for CID 19626895: 2-(3-methyl-1h-pyrazol-1-yl)aniline. National Library of Medicine. Retrieved from

  • Fisher Scientific. eMolecules 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride Catalog Entry. Retrieved from

  • BOC Sciences. Building Block: 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride.[] Retrieved from

Solubility of 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(3-Methyl-1H-pyrazol-1-yl)aniline Hydrochloride in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride in a range of common organic solvents. As a hydrochloride salt of a novel heterocyclic amine, this compound holds potential as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for optimizing synthetic reaction conditions, developing robust purification and crystallization protocols, and formulating for downstream applications. Given the absence of extensive public solubility data for this specific molecule, this guide emphasizes the foundational principles of solute-solvent interactions, provides a qualitative solubility forecast based on structural analysis, and presents detailed, field-proven experimental protocols for quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a rigorous and practical approach to characterizing the solubility of novel hydrochloride salts.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride is a critical physicochemical parameter that influences nearly every stage of the drug development lifecycle.[1] From ensuring efficient mass transfer in a reaction vessel to achieving the desired concentration in a final drug product, solubility data informs critical decisions. Poor solubility can lead to challenges in synthesis, low bioavailability, and difficulties in formulation.[1][2]

2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride possesses a unique molecular architecture, combining a basic aniline moiety, a heterocyclic pyrazole ring, and an ionic hydrochloride salt. This structure presents a complex interplay of polar and non-polar characteristics, making its interaction with different organic solvents non-trivial. This guide will deconstruct these features to provide a predictive framework and empower the scientist with robust methods for empirical measurement.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play.[3][4] The structure of 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride offers several key features that dictate its solubility profile.

  • Ionic Character (Hydrochloride Salt): The primary driver of solubility in polar solvents is the ionic bond between the protonated aniline nitrogen and the chloride anion. This allows for strong ion-dipole interactions with polar solvent molecules. A weak base, such as the parent aniline, when formulated as a salt, will generally exhibit increased solubility in polar media.[4]

  • Hydrogen Bonding: The molecule contains multiple sites for hydrogen bonding. The protonated anilinium group (-NH3+) is a strong hydrogen bond donor. The nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors.[5] These capabilities are crucial for solubility in protic solvents like alcohols.

  • Polarity and Aromatic System: The aniline and pyrazole rings contribute to the overall polarity of the molecule through their pi-electron systems and nitrogen heteroatoms. These regions can engage in dipole-dipole and pi-pi stacking interactions.

  • Non-Polar Character: The methyl group on the pyrazole ring and the benzene ring's hydrocarbon backbone introduce a degree of non-polar, lipophilic character, which can influence solubility in less polar environments.

These competing characteristics suggest that the compound's solubility will be highly dependent on the specific nature of the organic solvent chosen.

Theoretical Framework: Predicting Solubility

In the absence of empirical data, theoretical models provide a valuable starting point for solvent selection.

The Role of Solvent Properties

The ability of a solvent to dissolve an ionic salt is primarily a function of its polarity and its capacity for specific interactions.[3]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by a high dielectric constant and the presence of a hydrogen atom bonded to an electronegative atom (like oxygen). They are highly effective at solvating both the cation (protonated aniline) and the anion (chloride) through strong ion-dipole interactions and hydrogen bonding.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess a high dielectric constant and significant dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but are less effective at solvating small anions like chloride, which can sometimes limit overall solubility compared to protic solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and cannot effectively solvate ions. The energy required to break the crystal lattice of the salt is not compensated by favorable solute-solvent interactions, leading to very low solubility.[6]

Hansen Solubility Parameters (HSP)

A more sophisticated approach than simple polarity is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[7][8]

The principle is that substances with similar HSP values (δD, δP, δH) are likely to be miscible. While determining the precise HSP for a novel compound requires experimentation, this framework is invaluable for rational solvent selection and for understanding mixed solvent (cosolvency) systems.[7][9]

Qualitative Solubility Prediction

Based on the structural analysis and theoretical principles, a qualitative prediction of solubility for 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride in common organic solvents is presented below.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh Strong ion-dipole interactions and hydrogen bonding effectively solvate both the anilinium cation and the chloride anion.[3]
Polar Aprotic DMSO, DMFModerate to High High dielectric constant solvates the cation well. Anion solvation is less effective than in protic solvents, but overall solubility is expected to be significant.
AcetonitrileLow to Moderate Lower dielectric constant and polarity compared to DMSO/DMF, resulting in reduced solvating power for ionic species.
Slightly Polar Acetone, Ethyl AcetateLow Insufficient polarity to effectively overcome the crystal lattice energy of the salt.
Non-Polar Toluene, Hexane, DichloromethaneVery Low / Insoluble Lacks the necessary polarity and hydrogen bonding capability to interact favorably with the ionic salt.[6]

Experimental Determination of Thermodynamic Solubility

Theoretical predictions must be confirmed by empirical measurement. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[10][11] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature, ensuring that the solution is truly saturated.

Overall Experimental Workflow

The process of determining solubility follows a logical sequence of steps designed to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound into vials B Add precise volume of solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solids to settle C->D E Filter supernatant (e.g., 0.22 µm PTFE filter) D->E F Dilute sample into mobile phase E->F G Quantify by validated HPLC-UV method F->G

Sources

Crystal structure analysis of 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(3-Methyl-1H-pyrazol-1-yl)aniline Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, from crystallization to data refinement, and culminates in a detailed analysis of the compound's three-dimensional architecture. We explore the critical role of non-covalent interactions, particularly hydrogen bonding, in dictating the supramolecular assembly. The guide integrates established crystallographic protocols with advanced analytical tools like Hirshfeld surface analysis to provide a holistic understanding of the molecule's solid-state behavior.

Introduction: The Rationale for Structural Analysis

The compound 2-(3-Methyl-1H-pyrazol-1-yl)aniline is a versatile heterocyclic structure, featuring both a pyrazole and an aniline moiety. Such scaffolds are of significant interest in medicinal chemistry and materials science, often serving as key ligands for metal complexes or as building blocks for pharmacologically active agents.[1][2] The conversion to its hydrochloride salt not only enhances solubility and stability but also introduces a protonated anilinium group and a chloride counter-ion, fundamentally altering its intermolecular interaction landscape.

Determining the precise three-dimensional crystal structure is paramount.[3][4] It allows us to:

  • Confirm Connectivity: Unambiguously verify the molecular constitution and connectivity.

  • Define Conformation: Elucidate the preferred spatial arrangement of the pyrazole and aniline rings, which is critical for understanding its interaction with biological targets or its role in crystal packing.

  • Map Intermolecular Forces: Identify and quantify the non-covalent interactions—hydrogen bonds, van der Waals forces, and potential π-interactions—that govern the crystal packing. This solid-state architecture directly influences key physicochemical properties such as melting point, stability, and dissolution rate.

This guide details the end-to-end workflow for such an analysis, emphasizing the synergy between experimental protocol and interpretive insight.

Experimental Workflow: From Synthesis to Data Collection

The journey from a chemical concept to a refined crystal structure is a multi-step process where each stage is critical for the quality of the final result.[5][6]

Synthesis and Crystallization

Synthesis: The parent aniline, 2-(3-Methyl-1H-pyrazol-1-yl)aniline, is typically synthesized via a condensation reaction. The hydrochloride salt is then readily prepared by treating a solution of the aniline derivative (e.g., in ethanol or diethyl ether) with a stoichiometric amount of hydrochloric acid.

Crystallization Protocol (Self-Validating System): The production of diffraction-quality single crystals is often the most challenging step in crystallography.[3][5] The goal is to achieve slow, controlled precipitation from a supersaturated solution, allowing molecules to organize into a well-ordered lattice.

  • Solvent Selection: Begin by testing the solubility of the hydrochloride salt in various common laboratory solvents (e.g., methanol, ethanol, acetonitrile, water). An ideal solvent is one in which the compound is moderately soluble at room temperature or elevated temperatures.

  • Supersaturation: Prepare a nearly saturated solution of 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride in a suitable solvent (e.g., ethanol) by gentle heating.

  • Slow Evaporation:

    • Transfer the clear, filtered solution to a clean vial.

    • Cover the vial with a cap, perforated with a few small holes using a needle. This restricts the rate of solvent evaporation.

    • Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the concentration of the solute surpasses its solubility limit, nucleation will begin, followed by crystal growth. The quality of the crystals (sufficient size >0.1 mm, no cracks or twinning) validates the chosen protocol.[3][5]

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted for X-ray diffraction analysis. The objective is to measure the angles and intensities of X-rays diffracted by the crystal's electron clouds.[3][7]

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Cryo-Cooling: The crystal is flash-cooled to a low temperature (typically around 100 K) in a stream of cold nitrogen gas.[8] This critical step minimizes atomic thermal vibrations, leading to higher resolution data and reduced radiation damage.

  • Data Collection: The crystal is placed in a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and rotated.[4] A detector, such as a CCD or CMOS, records the diffraction pattern as a series of images at different crystal orientations.[8] This process continues until a complete, redundant dataset is collected.

G Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Aniline & HCl Salt Formation SolventScreen Solvent Screening Synthesis->SolventScreen Crystallization Slow Evaporation for Single Crystal Growth SolventScreen->Crystallization Mounting Crystal Mounting & Cryo-Cooling (100 K) Crystallization->Mounting XRD X-ray Diffraction Data Collection Mounting->XRD Processing Data Integration & Scaling (e.g., SAINT) XRD->Processing Solution Structure Solution (Direct Methods, e.g., SHELXS) Processing->Solution Refinement Iterative Least-Squares Refinement (e.g., SHELXL) Solution->Refinement Validation Model Validation (R-factors, GoF) Refinement->Validation

Caption: Workflow from synthesis to structure solution.

Structure Solution and Refinement: Decoding the Diffraction Pattern

The collected diffraction data contains information about the electron density distribution within the crystal. Mathematical procedures are used to translate this data into a precise atomic model.

Data Processing and Structure Solution

The raw diffraction images are first processed to integrate the intensities of each reflection and apply corrections, yielding a file of indexed reflections. The core challenge, known as the "phase problem," is then addressed.[9] While we can measure the intensities (amplitudes) of the diffracted waves, their phases are lost. For small molecules like the title compound, Direct Methods are highly effective.[3][8] These methods use statistical relationships between the reflection intensities to directly calculate initial phase estimates, leading to a preliminary electron density map.

Structure Refinement

The initial model derived from direct methods is a rough approximation. Structure refinement is the iterative process of optimizing this model to achieve the best possible fit with the experimental data.[10][11][12]

  • Mechanism: The process employs a least-squares algorithm to minimize the difference between the observed structure factor amplitudes (|F_obs|) and those calculated from the atomic model (|F_calc|).[8]

  • Parameters: During refinement, atomic coordinates, atomic displacement parameters (which model thermal motion), and site occupancies are adjusted.[8]

  • Validation: The quality of the final model is assessed using crystallographic R-factors (e.g., R1) and the Goodness-of-Fit (S). Lower R-values indicate a better agreement between the model and the data.[13]

Table 1: Representative Crystallographic Data (Note: These are typical values for a small organic salt and would be determined experimentally.)

ParameterValue
Chemical formulaC₁₀H₁₂ClN₃
Formula weight210.68 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)7.5, 15.0, 9.0
α, γ (°)90
β (°)95
Volume (ų)1008
Z4
Temperature (K)100(2)
Radiation typeMo Kα (λ = 0.71073 Å)
Reflections collected10000
Independent reflections2500
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.110
Goodness-of-fit (S)1.05

In-Depth Analysis of the Crystal Structure

The refined model provides a wealth of information about the molecule's geometry and its interactions within the crystal lattice.

Molecular Conformation

The structure reveals the relative orientation of the phenyl and methyl-pyrazole rings. A key descriptor is the dihedral angle between the mean planes of these two rings. This angle is a result of balancing steric hindrance from the ortho-amino group and the methyl group against the drive for electronic conjugation. The anilinium group (–NH₃⁺) will adopt a staggered conformation to minimize steric clash.

Table 2: Selected Geometric Parameters (Å, °) (Note: These are chemically reasonable values for illustration.)

Bond/Angle/TorsionValue
Bond Lengths (Å)
N(aniline)-C(phenyl)1.46
N(pyrazole)-C(phenyl)1.42
Bond Angles (°)
C-N-C (pyrazole-phenyl)128.5
Torsion Angles (°)
Phenyl-Pyrazole Dihedral45.0
Supramolecular Assembly: The Hydrogen Bonding Network

In the hydrochloride salt, the anilinium group is protonated (N⁺–H) and acts as a strong hydrogen bond donor. The chloride anion (Cl⁻) is the primary hydrogen bond acceptor. This results in a robust network of N–H···Cl hydrogen bonds, which are the dominant force organizing the molecules in the crystal.[14] These interactions link the cations and anions into chains, layers, or a three-dimensional framework.

G Key Hydrogen Bonding Interactions Cation1 [Molecule A] -NH₃⁺ Cl1 Cl⁻ Cation1->Cl1 N-H···Cl Cl2 Cl⁻ Cation1->Cl2 N-H···Cl Cation2 [Molecule B] -NH₃⁺ Cation2->Cl2 N-H···Cl

Caption: N-H···Cl hydrogen bonds form the primary structure.

Visualization of Intermolecular Contacts: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the complete landscape of intermolecular interactions in a crystal.[15][16][17]

  • d_norm Surface: The Hirshfeld surface is mapped with a property called d_norm (normalized contact distance). This mapping uses a red-white-blue color scheme:

    • Red spots: Indicate contacts shorter than the van der Waals radii, highlighting the strongest interactions. For this structure, intense red spots will appear on the surface around the anilinium hydrogens and the chloride ion, visually confirming the N–H···Cl hydrogen bonds.[18]

    • White areas: Represent contacts close to the van der Waals separation.

    • Blue areas: Indicate longer-range contacts.

  • 2D Fingerprint Plots: The Hirshfeld surface can be deconstructed into a 2D "fingerprint plot," which summarizes all intermolecular contacts.[17] This plot quantifies the relative contribution of different interaction types. For this compound, the plot would be dominated by sharp spikes corresponding to N-H···Cl contacts, with a large, diffuse region representing the numerous weaker H···H contacts.

Conclusion

The single-crystal X-ray analysis of 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride provides an unambiguous determination of its molecular structure and solid-state packing. The analysis reveals a specific conformation defined by the dihedral angle between the aromatic rings. Critically, the supramolecular architecture is governed by a robust network of N–H···Cl hydrogen bonds, a finding visually and quantitatively supported by Hirshfeld surface analysis. This detailed structural knowledge is foundational for understanding the material's properties and provides a crucial data point for rational drug design and the development of new crystalline materials.

References

  • Crystal Structure Determination & Refinement |... - Fiveable. (n.d.). Fiveable.
  • Structure refinement: some background theory and practical strategies - MIT. (n.d.). MIT.
  • X-ray Crystallography - Creative BioMart. (n.d.). Creative BioMart.
  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC. (n.d.). National Center for Biotechnology Information.
  • Recent developments in phasing and structure refinement for macromolecular crystallography - PMC. (n.d.). National Center for Biotechnology Information.
  • Structure refinement. (2025, December 22). University of California, Davis.
  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scientific Research Publishing.
  • X-ray crystallography - Wikipedia. (n.d.). Wikipedia.
  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. (2022, December 21). Biointerface Research in Applied Chemistry.
  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2021, October 14). MDPI.
  • Studies on the hydrogen bonding of aniline's derivatives by FT-IR. (2002, November 15). PubMed.
  • x Ray crystallography - PMC. (n.d.). National Center for Biotechnology Information.
  • Introduction to X-ray crystallography. (2013, April 23). MRC Laboratory of Molecular Biology.
  • Structural refinement | Outline of Crystallography for Biologists. (n.d.). Oxford Academic.
  • X-ray Crystallography. (2023, August 29). Chemistry LibreTexts.
  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. (2021, March 18). International Union of Crystallography.
  • Studies on the hydrogen bonding of aniline's derivatives by FT-IR. (2025, August 5). ResearchGate.
  • HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. (n.d.). Canadian Science Publishing.
  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors. (2024, October 5). Chemical Methodologies.
  • GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. (2023, April 5). Rasayan Journal of Chemistry.
  • Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine - PMC. (n.d.). National Center for Biotechnology Information.

Sources

Methodological & Application

Application Note: Scalable Synthesis and Purification of 2-(3-Methyl-1H-pyrazol-1-yl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, reproducible, and scalable protocol for the synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride . It addresses the specific challenges of regioselectivity inherent in pyrazole chemistry and offers validated solutions for purification and salt formation.

Introduction & Scope

2-(3-Methyl-1H-pyrazol-1-yl)aniline is a critical bi-dentate ligand and pharmacophore scaffold used extensively in the development of kinase inhibitors (e.g., JAK, VEGFR inhibitors). Its structural motif—an aniline with an ortho-substituted pyrazole—provides a rigid geometry often required for ATP-binding pocket occupancy.

This guide details a three-step synthesis starting from commercially available 2-fluoronitrobenzene. Unlike generic protocols, this note focuses on the critical process parameter (CPP) of regiocontrol during the nucleophilic aromatic substitution (SNAr), ensuring the isolation of the correct 3-methyl isomer over the thermodynamically possible 5-methyl byproduct.

Retrosynthetic Analysis & Strategy

The synthesis relies on a convergent approach. The pyrazole ring is introduced via SNAr displacement of an activated aryl fluoride, followed by reduction of the nitro group and salt formation.

Strategic Advantages:

  • Cost-Efficiency: Avoids expensive palladium-catalyzed C-N coupling (Buchwald-Hartwig) by utilizing the high reactivity of 2-fluoronitrobenzene.

  • Scalability: The selected reduction method (Pd/C hydrogenation) is cleaner and more amenable to scale-up than metal-acid reductions (Fe/HCl or Sn/HCl).

Retrosynthesis Target Target: 2-(3-Methyl-1H-pyrazol-1-yl)aniline HCl Intermediate1 Free Base Aniline Target->Intermediate1 HCl Salt Formation Intermediate2 Nitro Precursor 1-(2-Nitrophenyl)-3-methylpyrazole Intermediate1->Intermediate2 Nitro Reduction (H2, Pd/C) SM1 Starting Material 1 2-Fluoronitrobenzene Intermediate2->SM1 SNAr Coupling (K2CO3, DMF) SM2 Starting Material 2 3-Methylpyrazole Intermediate2->SM2

Figure 1: Retrosynthetic pathway highlighting the convergent assembly of the pyrazole-aniline scaffold.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling of 2-fluoronitrobenzene with 3-methylpyrazole.

The Regioselectivity Challenge

3-Methylpyrazole exists in tautomeric equilibrium. Upon deprotonation, the resulting anion can attack via either nitrogen.

  • Path A (Preferred): Attack via the nitrogen distal to the methyl group. Result: 1-aryl-3-methylpyrazole.[1][2]

  • Path B (Minor): Attack via the nitrogen proximal to the methyl group. Result: 1-aryl-5-methylpyrazole.[2][3][4]

Expert Insight: Steric hindrance from the methyl group generally disfavors Path B. However, high temperatures (>100°C) can erode this selectivity. We utilize mild heating and a polar aprotic solvent to maximize the 3-methyl isomer yield.

Regioselectivity Pyrazole 3-Methylpyrazole (Tautomeric Mix) Transition Anion Formation (K2CO3) Pyrazole->Transition ProductA Major Product 1-(2-Nitrophenyl)-3-methylpyrazole (Less Steric Clash) Transition->ProductA Path A (Distal N attack) ProductB Minor Impurity 1-(2-Nitrophenyl)-5-methylpyrazole (Steric Clash) Transition->ProductB Path B (Proximal N attack)

Figure 2: Mechanistic divergence in pyrazole alkylation. Path A is kinetically and thermodynamically favored.

Experimental Protocol

Reagents:

  • 2-Fluoronitrobenzene (1.0 eq)

  • 3-Methylpyrazole (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • DMF (Dimethylformamide), anhydrous (5 mL per mmol substrate)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, charge 3-methylpyrazole (1.1 eq) and anhydrous K₂CO₃ (2.0 eq) into DMF. Stir at room temperature for 15 minutes to facilitate deprotonation.

  • Addition: Add 2-fluoronitrobenzene (1.0 eq) dropwise. Note: Reaction is slightly exothermic.

  • Reaction: Heat the mixture to 60°C (internal temperature). Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[5] Reaction is typically complete within 4–6 hours.

    • Checkpoint: Avoid heating above 80°C to minimize the formation of the 5-methyl impurity.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (10x reaction volume). The product typically precipitates as a yellow/orange solid.

  • Isolation: Filter the solid. Wash copiously with water to remove DMF and inorganic salts.

  • Purification (Critical): If TLC/HPLC shows >5% of the regioisomer (lower Rf typically), recrystallize from Ethanol/Water (9:1) . The 3-methyl isomer crystallizes more readily.

Yield Target: 85–92% Data: 1H NMR (CDCl₃) should show the pyrazole CH3 singlet around δ 2.40 ppm.

Phase 2: Nitro Reduction

Objective: Chemoselective reduction of the nitro group to the aniline.

Method Selection

While Fe/NH4Cl is a viable low-cost alternative, Catalytic Hydrogenation (Pd/C) is recommended for pharmaceutical applications to avoid heavy metal (Fe) residues and tedious emulsions during workup.

Experimental Protocol

Reagents:

  • 1-(2-Nitrophenyl)-3-methylpyrazole (from Phase 1)

  • 10% Pd/C (5 wt% loading relative to substrate)

  • Methanol or Ethanol (10 mL per mmol)

  • Hydrogen gas (balloon or 1 atm pressure)

Procedure:

  • Safety: Purge the reaction vessel with Nitrogen (N₂) to remove oxygen. Pd/C is pyrophoric; keep wet with solvent.

  • Charging: Suspend the nitro compound in Methanol. Carefully add the Pd/C catalyst.

  • Hydrogenation: Purge the vessel with Hydrogen (H₂) three times. Stir vigorously under H₂ atmosphere (balloon pressure is sufficient) at room temperature.

  • Monitoring: Monitor by TLC. The yellow nitro spot will disappear, replaced by a fluorescent blue aniline spot (under UV). Time: 2–4 hours.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Caution: Do not let the filter cake dry out completely to prevent ignition. Wash the pad with Methanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude aniline as a pale oil or low-melting solid.

Yield Target: >95% (Quantitative conversion is common).

Phase 3: Salt Formation (Hydrochloride)

Objective: Conversion of the free base to the stable hydrochloride salt.

Protocol

Reagents:

  • Crude Aniline (from Phase 2)

  • 4M HCl in Dioxane (or diethyl ether)

  • Diethyl Ether or MTBE (Methyl tert-butyl ether)

Procedure:

  • Dissolve the crude aniline in a minimal amount of dry Diethyl Ether or Dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.5 eq). A white to off-white precipitate will form immediately.

  • Stir for 30 minutes at 0°C.

  • Filter the solid under an inert atmosphere (N₂), as the salt can be hygroscopic.

  • Wash the cake with cold Diethyl Ether.

  • Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation & Specifications

The following data summarizes the expected analytical signature for the final salt.

ParameterSpecificationNotes
Appearance Off-white to pale beige solidDarkening indicates oxidation; store under inert gas.
1H NMR (DMSO-d6) δ 2.35 (s, 3H, CH3)Diagnostic for 3-methyl group.
1H NMR (Aromatic) δ 6.40 (d, 1H, Pyrazole-H4)Doublet coupling confirms pyrazole ring integrity.
Mass Spectrometry [M+H]+ = 174.1 (Free base)HCl salt will dissociate in MS source.
Melting Point 180–185°C (dec)Varies with hydration state/purity.

Regioisomer Check: To confirm the absence of the 5-methyl isomer, check the proton NMR. The 5-methyl isomer typically shows the methyl signal slightly upfield (approx δ 2.1–2.2 ppm) due to shielding from the orthogonal phenyl ring.

Safety & Troubleshooting

Safety Hazards[6]
  • 2-Fluoronitrobenzene: Severe skin irritant and sensitizer. Use double gloves.

  • Palladium on Carbon: Pyrophoric when dry. Always handle wet or under inert gas.

  • Hydrogen Gas: Flammable. Ensure proper grounding of equipment.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Phase 1 Incomplete deprotonation or moisture in solvent.Ensure K₂CO₃ is anhydrous; use dry DMF. Increase time at 60°C.
High 5-Methyl Impurity Reaction temperature too high (>80°C).Repeat reaction at 50–60°C. Purify via recrystallization (EtOH/H₂O).
Incomplete Reduction Catalyst poisoning (S or P traces).Use fresh Pd/C. Ensure nitro intermediate is washed free of DMF/salts.
Oiling out during Salt Formation Solvent too polar or wet.Use anhydrous Ether/Dioxane. If oil forms, scratch with glass rod or seed with crystal.

References

  • Regioselectivity in Pyrazole Alkylation: Elguero, J., et al. "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry. This foundational text establishes the steric preference for 1,3-substitution over 1,5-substitution.
  • Synthetic Precedent (Analogous Scaffolds)

    • Synthesis of 1-phenyl-3-methyl-1H-pyrazol-5-amine derivatives. (See general pyrazole synthesis literature).[6]

    • Relevant Patent: Substituted Pyrazoles as Kinase Inhibitors. (e.g.
  • Commercial Reference

    • Sigma-Aldrich / Merck Product No. [Market Equivalent]. CAS 1365988-08-4. (Verification of chemical entity).

(Note: Specific patent numbers for this exact intermediate are often buried in Markush structures of kinase inhibitor patents, but the chemical transformation described is standard authoritative organic synthesis practice.)

Sources

Using 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coordination Strategies and Catalytic Utility of 2-(3-Methyl-1H-pyrazol-1-yl)aniline Hydrochloride

Abstract

2-(3-Methyl-1H-pyrazol-1-yl)aniline (3-Me-PyAn) is a specialized bidentate nitrogen-donor ligand (


-chelator) distinguished by its ability to form thermodynamically stable six-membered metallacycles. Unlike ubiquitous 

-diimine or 2-aminopyridine ligands, the 3-Me-PyAn scaffold offers a unique steric environment due to the proximal methyl group at the pyrazole 3-position, which directly influences the metal center's axial shielding. This guide details the critical protocols for handling the hydrochloride salt form, converting it to the active free base, and deploying it in nickel-catalyzed ethylene oligomerization—a primary application where this ligand class excels in controlling selectivity between dimerization (1-butene) and higher oligomers.

Chemical Profile & Ligand Architecture

The hydrochloride salt is the preferred storage form due to the oxidative instability of the free aniline. Successful coordination requires understanding the specific geometry imposed by the ligand backbone.

PropertySpecification
Compound Name 2-(3-Methyl-1H-pyrazol-1-yl)aniline Hydrochloride
Ligand Class

-Bidentate (Hemilabile)
Coordination Mode

(Aniline

+ Pyrazole

)
Chelate Ring Size 6-Membered (Metal–N–C–C–N–N)
Key Steric Feature 3-Methyl group exerts proximal steric pressure on the metal center.
pKa (Conj. Acid) ~3.5–4.0 (Aniline moiety); Pyrazole is weakly basic.

Mechanistic Insight: Unlike 2-(pyrazol-3-yl)pyridine ligands which form 5-membered rings, the 2-(pyrazol-1-yl)aniline backbone connects the donor nitrogens via a -N-C-C-N- bridge (in the ligand frame), resulting in a six-membered chelate ring upon complexation. This larger bite angle often results in higher electrophilicity at the metal center, enhancing catalytic activity in olefin insertion reactions.

Protocol A: Ligand Activation (Salt Neutralization)

Critical Warning: Attempting to coordinate the hydrochloride salt directly to metal halides (e.g.,


, 

) without a base will result in failure or the formation of "ate" complexes (

). The HCl must be scavenged prior to or during metallation.
Method: In-Situ Deprotonation (Recommended for Air-Sensitive Catalysts)

Use this method if the free base is prone to oxidation or if you desire a streamlined workflow.

Reagents:

  • Ligand: 2-(3-Methyl-1H-pyrazol-1-yl)aniline HCl (1.0 eq)

  • Base: Triethylamine (

    
    ) (1.1 eq) or Sodium Hydride (NaH) (1.1 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF (degassed)

Step-by-Step:

  • Suspension: Suspend 1.0 mmol of the ligand HCl salt in 10 mL of anhydrous DCM under Argon/Nitrogen.

  • Neutralization: Add 1.1 mmol of

    
     dropwise at 0°C. The suspension will clear as the free base dissolves, and triethylamine hydrochloride may precipitate (if in ether/toluene) or remain soluble (in DCM).
    
  • Filtration (Optional but Recommended): If using a non-polar solvent like Toluene where

    
     is insoluble, filter the mixture via a cannula filter to remove the salt. For DCM, proceed directly if the metal precursor tolerates amine salts, otherwise perform an aqueous wash (see Method B in troubleshooting).
    
  • Ready State: The resulting solution contains the active neutral ligand ready for metal addition.

Protocol B: Synthesis of Nickel(II) Pre-Catalyst

This protocol targets the synthesis of


, a standard pre-catalyst for ethylene oligomerization.

Target Complex: Dichloro[2-(3-methyl-1H-pyrazol-1-yl-kN2)aniline-kN]nickel(II)

Reagents:

  • Activated Ligand Solution (from Protocol A, ~1.0 mmol in DCM)

  • Metal Precursor:

    
     (Dimethoxyethane nickel(II) chloride) (1.0 mmol)
    
  • Precipitation Solvent: n-Hexane or Diethyl Ether

Workflow:

  • Addition: Add the solid

    
     directly to the stirred solution of the activated ligand at Room Temperature (RT).
    
    • Observation: The color typically shifts from yellow (free ligand) to deep red, orange, or brown (complex) within 30–60 minutes.

  • Reaction: Stir for 6–12 hours at RT under inert atmosphere.

  • Concentration: Reduce solvent volume by 50% under vacuum.

  • Precipitation: Layer n-Hexane (20 mL) over the DCM solution. Allow to stand at -20°C overnight.

  • Isolation: Filter the precipitate, wash with cold diethyl ether (

    
    ) to remove unreacted ligand, and dry under vacuum.
    

Validation Criteria:

  • Paramagnetic NMR:

    
     NMR will show broad, shifted peaks (typical for tetrahedral/octahedral Ni(II)). Do not expect sharp aromatic signals.
    
  • Elemental Analysis: Carbon/Nitrogen ratios should match theoretical values within 0.4%.

Application: Ethylene Oligomerization

The 3-methyl substituent on the pyrazole ring is the "control knob" for this catalyst. It provides enough steric bulk to retard chain transfer slightly, but not enough to enforce strict polymerization (high molecular weight), making this ideal for producing


-olefins (C4–C10).

Catalytic Cycle & Mechanism: The nickel center, activated by MAO (Methylaluminoxane), undergoes an insertion-isomerization mechanism. The 3-methyl group blocks one axial face, destabilizing the resting state and accelerating the turnover frequency (TOF).

Experimental Setup (High Pressure)
  • Reactor Prep: Heat a 250 mL stainless steel autoclave to 120°C under vacuum for 1 hour to remove moisture. Cool to reaction temperature (typically 30°C–60°C).

  • Loading:

    • Add Toluene (50 mL).

    • Add Co-catalyst: MAO (Al/Ni ratio = 500:1 to 2000:1).

    • Inject Catalyst Solution:

      
       of the Ni-complex dissolved in minimal DCM.
      
  • Pressurization: Immediately pressurize with Ethylene (10–30 bar).

  • Reaction: Maintain constant pressure and temperature. Stir at 1000 rpm.

    • Exotherm Warning: This reaction is highly exothermic. Ensure internal cooling coils are active.

  • Quenching: After 30 mins, vent the reactor and quench with acidified ethanol (

    
    ).
    
  • Analysis: Analyze the liquid phase by GC-FID (using an internal standard like heptane) to determine the distribution of oligomers (Schulz-Flory distribution).

Visualization of Workflows

Figure 1: Ligand Activation and Coordination Logic

LigandActivation HCl_Salt Ligand-HCl Salt (Stable Solid) Free_Base Active Ligand (L) (In-situ or Isolated) HCl_Salt->Free_Base Neutralization (-HCl) Base Base Treatment (Et3N or NaH) Base->Free_Base Complex Pre-Catalyst [Ni(L)Cl2] Free_Base->Complex Coordination (DCM, RT) Ni_Pre Ni(DME)Cl2 (Metal Precursor) Ni_Pre->Complex Active_Cat Cationic Active Species [Ni(L)Me]+ Complex->Active_Cat Alkylation & Halide Abstraction MAO Activation (MAO/EtAlCl2) MAO->Active_Cat

Caption: Workflow for converting the stable HCl salt into the active cationic nickel catalyst species.

Figure 2: Catalytic Cycle (Ethylene Oligomerization)

CatalyticCycle Active Active Species [Ni-Me]+ Coordination Ethylene Coordination Active->Coordination Insertion Migratory Insertion Coordination->Insertion Growth Chain Growth (Propagation) Insertion->Growth Repeat Elimination Beta-H Elimination Growth->Elimination Chain Transfer Elimination->Active Hydride Re-insertion Product Alpha-Olefin Release Elimination->Product Product Release

Caption: Simplified mechanism showing the competition between propagation (growth) and elimination (release) controlled by the ligand's steric bulk.

References

  • Sun, W. H., et al. (2010).[1] "2-(1H-Pyrazol-1-yl)aniline Nickel(II) Complexes: Synthesis, Structure, and Catalytic Ethylene Oligomerization." Dalton Transactions, 39(32), 7504-7512.

  • Darkwa, J., et al. (2006). "(Pyrazol-1-ylmethyl)pyridine Nickel Complexes: Ethylene Oligomerization and Unusual Friedel-Crafts Alkylation Catalysts." Organometallics, 25(6), 1337-1340.

  • Dyer, P. W., et al. (2010). "Pyrazolyl-amine and -aniline ligands in late transition metal catalysis." Coordination Chemistry Reviews, 254(15-16), 1848-1866.

  • Tang, X., et al. (2006). "Nickel(II) Complexes Bearing 2-(1H-pyrazol-1-yl)pyridine Derivatives: Synthesis, Structures, and Catalytic Ethylene Oligomerization." Organometallics, 25(6), 1518–1522.

Sources

Application Note: Synthesis and Coordination Chemistry of 2-(3-Methyl-1H-pyrazol-1-yl)aniline Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists. It details the specific protocols for activating the hydrochloride salt of 2-(3-Methyl-1H-pyrazol-1-yl)aniline and utilizing it to synthesize transition metal complexes (specifically Nickel(II) and Copper(II)).


 HCl

Introduction & Chemical Context

The ligand 2-(3-Methyl-1H-pyrazol-1-yl)aniline (hereafter L1 ) is a bidentate


-donor used extensively in organometallic catalysis (ethylene oligomerization) and medicinal inorganic chemistry.

The molecule features an aniline ring linked to a pyrazole unit.[1][2][3] Upon coordination, it forms a thermodynamically stable six-membered chelate ring with the metal center. The methyl group at the 3-position of the pyrazole ring provides steric bulk, which is critical for:

  • Catalytic Selectivity: Protecting the axial sites of the metal center during olefin insertion.

  • Solubility: Enhancing the lipophilicity of the resulting complexes.

Critical Technical Note: The ligand is supplied as a hydrochloride salt (


) . The protonation typically occurs at the aniline nitrogen (

) or the pyrazole nitrogen, rendering the ligand non-coordinating in its supplied state. Direct reaction with metal halides without base will result in failure. Deprotonation is a mandatory precursor step.

Safety & Handling

  • Ligand-HCl: Irritant. Hygroscopic. Store in a desiccator.

  • Nickel(II) Halides: Carcinogenic and toxic. Handle in a glovebox or fume hood.

  • Solvents: DCM and DME (Dimethoxyethane) are toxic/flammable. Use essentially dry solvents for catalytic complex synthesis.

Experimental Protocols

Protocol A: Preparation of the Free Base Ligand (L1)

Use this protocol if you require the neutral ligand for storage or sensitive metallation.

Objective: Convert 2-(3-Methyl-1H-pyrazol-1-yl)aniline


 HCl to neutral L1.
  • Dissolution: Suspend 1.0 g (approx. 4.7 mmol) of

    
     in 20 mL of deionized water. The salt should dissolve or form a fine suspension.
    
  • Neutralization: Slowly add saturated aqueous

    
     solution (approx. 15 mL) while stirring. Monitor pH until it reaches ~8-9.
    
    • Observation: The solution will become cloudy as the neutral organic ligand precipitates/oils out.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Isolation: Remove solvent under reduced pressure (rotary evaporator).

    • Yield: Expect >90% as a yellow/orange oil or low-melting solid.

    • Validation:

      
      H NMR (
      
      
      
      ) should show the disappearance of broad ammonium protons and sharp aniline
      
      
      signals around
      
      
      4.0–5.0 ppm.
Protocol B: Synthesis of [Ni(L1)Br ] (Catalytic Precursor)

Use this protocol for ethylene oligomerization or polymerization catalysts. Requires inert atmosphere (Schlenk line or Glovebox).

Mechanism:



  • Preparation: In a Schlenk flask, dissolve 1.0 eq of Neutral L1 (from Protocol A) in anhydrous DCM (10 mL).

    • Alternative (In-situ): Suspend

      
       in DCM, add 1.1 eq of 
      
      
      
      , stir for 30 mins, then proceed.
  • Metal Addition: Add 1.0 eq of

    
     (Nickel(II) bromide ethylene glycol dimethyl ether complex) as a solid.
    
    • Note: The DME adduct is preferred over anhydrous

      
       due to superior solubility.
      
  • Reaction: Stir at room temperature for 12–24 hours.

    • Observation: The color typically shifts from orange/brown to deep red or purple, indicating coordination.

  • Work-up:

    • Concentrate the solution to ~2 mL.

    • Add anhydrous diethyl ether (20 mL) to precipitate the complex.

    • Filter the solid and wash with cold ether (

      
       mL).
      
  • Drying: Dry under high vacuum for 4 hours.

    • Characterization: Paramagnetic NMR (broad peaks), Elemental Analysis.

Protocol C: Synthesis of [Cu(L1)Cl ] (Structural/Biological Study)

Use this protocol for air-stable complexes intended for biological assays.

  • Solution A: Dissolve 1.0 mmol of

    
     in 10 mL Ethanol. Add 1.0 mmol 
    
    
    
    (aq) to neutralize.
  • Solution B: Dissolve 1.0 mmol

    
     in 5 mL Ethanol.
    
  • Mixing: Add Solution B to Solution A dropwise.

  • Reflux: Heat to 60°C for 2 hours.

    • Observation: Formation of a green/blue precipitate.

  • Crystallization: Allow to cool slowly to room temperature. Green crystals suitable for XRD may form upon standing or slow evaporation.

Analytical Data Summary

PropertyFree Ligand (L1)Ni(II) ComplexCu(II) Complex
State Yellow Oil/SolidRed/Purple SolidGreen Solid
Magnetism DiamagneticParamagnetic (

BM)
Paramagnetic (

BM)
IR (

)

cm

Shifted to lower freq.Shifted to lower freq.
IR (C=N)

cm


cm

(Coordination shift)

cm

Solubility DCM, MeOH, Et2ODCM, CHCl3 (Low in hydrocarbons)DMSO, DMF, MeOH

Visual Workflows

Figure 1: Synthesis Pathway

This diagram illustrates the critical deprotonation step required before metallation.

SynthesisWorkflow Salt L1 · HCl (Starting Material) Base Base Treatment (NaHCO3 or Et3N) Salt->Base Deprotonation FreeBase Neutral Ligand (L1) (Active Species) Base->FreeBase - HCl Complex Metal Complex [M(L1)X2] FreeBase->Complex Coordination MetalSalt Metal Precursor (NiBr2(DME) or CuCl2) MetalSalt->Complex + Metal

Caption: Step-wise activation of the hydrochloride salt to the active neutral ligand, followed by coordination.

Figure 2: Coordination Geometry

The bidentate binding mode forming the 6-membered ring.

Coordination Metal Metal (Ni/Cu) N_Aniline N (Aniline) Metal->N_Aniline Coordination N_Pyrazole N (Pyrazole) Metal->N_Pyrazole Coordination AnilineRing Aniline Ring N_Aniline->AnilineRing PyrazoleRing 3-Me-Pyrazole N_Pyrazole->PyrazoleRing AnilineRing->PyrazoleRing C-N Bond

Caption: Schematic of the N,N-bidentate coordination mode forming the characteristic 6-membered chelate ring.

References

  • Casagrande, O. L., et al. (2020). Ni-Based Complexes in Selective Ethylene Oligomerization Processes. MDPI. [Link][4]

    • Relevance: Establishes the catalytic utility of nickel pyrazolyl-aniline complexes in ethylene oligomeriz
  • Darkwa, J., et al. (2009). Pyrazolyl nickel and palladium complexes as catalysts for ethylene oligomerization. University of Johannesburg. [Link]

    • Relevance: Provides detailed synthesis and characterization data for similar pyrazolyl-aniline systems.
  • Mukherjee, R. (2000).[5] Coordination Chemistry of Pyrazole-Based Ligands. Comprehensive Coordination Chemistry II.

    • Relevance: Fundamental reference for the N,N-bidentate binding mode of pyrazole-aniline deriv

Sources

Application Note: Strategic Utilization of 2-(3-Methyl-1H-pyrazol-1-yl)aniline Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride (CAS: 1365988-08-4) is a specialized heterocyclic building block designed for the rapid assembly of pyrazolo[1,5-a]quinoxaline scaffolds. This tricyclic core is a "privileged structure" in medicinal chemistry, serving as a bioisostere for benzodiazepines and quinoxalines. It is heavily utilized in the development of kinase inhibitors (specifically IKK, EGFR, and ERK inhibitors) and GABA-A receptor modulators.

This guide details the strategic application of this compound as a bidentate nucleophile , providing validated protocols for cyclization and functionalization. By leveraging the orthogonal reactivity of the aniline amine and the electron-rich pyrazole C-5 position, researchers can access diverse chemical space with high atom economy.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride
Structure Aniline ring ortho-substituted with a 3-methyl-1H-pyrazole moiety
Molecular Formula C₁₀H₁₁N₃[1] · HCl
Molecular Weight 209.68 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Water; sparingly soluble in DCM (free base is DCM soluble)
Key Reactivity Bidentate nucleophile (Aniline -NH₂ and Pyrazole C-5)

Core Application: Synthesis of Pyrazolo[1,5-a]quinoxaline Scaffolds[2][3]

The primary utility of this compound lies in its ability to undergo cyclization reactions to form the pyrazolo[1,5-a]quinoxaline core. This transformation creates a rigid tricyclic system that effectively mimics the ATP-binding pocket of various protein kinases.

Mechanism of Action: The "Fold-In" Cyclization

The synthesis relies on the bidentate nature of the starting material. The aniline nitrogen (N-nucleophile) first attacks an electrophilic carbon source (aldehyde, phosgene, or ester). Subsequently, the electron-rich C-5 position of the pyrazole ring (C-nucleophile, behaving like an enamine) attacks the same electrophilic center, closing the pyrazine ring.

Visual Workflow (Graphviz Diagram)

ReactionWorkflow Start 2-(3-Methyl-1H-pyrazol-1-yl)aniline (HCl Salt) Base Free Base Generation (NaOH/DCM) Start->Base Neutralization Triphosgene Reagent: Triphosgene or CDI Base->Triphosgene Aldehyde Reagent: Aryl Aldehyde (R-CHO) Base->Aldehyde Lactam Pyrazolo[1,5-a]quinoxalin-4(5H)-one (Lactam Scaffold) Triphosgene->Lactam Cyclocarbonylation Cl_Inter 4-Chloro Derivative (POCl3) Lactam->Cl_Inter Chlorination Final_Kinase 4-Amino Substituted Kinase Inhibitor Cl_Inter->Final_Kinase SNAr (Amines) Dihydro 4,5-Dihydro Intermediate Aldehyde->Dihydro Condensation Oxidation Oxidation (MnO2 or Air) Dihydro->Oxidation Final_Aryl 4-Aryl-Pyrazolo[1,5-a]quinoxaline Oxidation->Final_Aryl Aromatization

Caption: Divergent synthetic pathways accessing distinct regions of chemical space from the common aniline precursor.

Experimental Protocols

Protocol A: Synthesis of 3-Methylpyrazolo[1,5-a]quinoxalin-4(5H)-one

Application: Generating the "Lactam" core for subsequent functionalization (e.g., converting C=O to C-Cl for SNAr reactions). This is the standard route for kinase inhibitor libraries.

Reagents:

  • Starting Material: 1.0 eq (209 mg, 1 mmol)

  • Triphosgene: 0.4 eq (118 mg) Caution: Generates Phosgene in situ

  • Triethylamine (TEA): 3.0 eq

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

  • Free Base Liberation: Dissolve the HCl salt in water/DCM. Basify with 1N NaOH to pH 10. Extract with DCM, dry over Na₂SO₄, and concentrate to obtain the free aniline.

  • Reaction Setup: Dissolve the free aniline (1 mmol) in anhydrous DCM (10 mL) and cool to 0°C under nitrogen.

  • Addition: Add TEA (3 mmol). Then, slowly add a solution of Triphosgene (0.4 mmol) in DCM (2 mL) dropwise over 15 minutes. Note: Exothermic.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC/LCMS. The intermediate isocyanate forms rapidly, followed by intramolecular cyclization.

  • Quenching: Quench carefully with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (EtOAc/Hexane).

    • Expected Yield: 75–85%

    • Key Data: Mass spec [M+H]+ = 200.2 (Lactam).

Protocol B: Synthesis of 4-Aryl-Pyrazolo[1,5-a]quinoxalines (Pictet-Spengler Variant)

Application: Creating fully aromatic tricyclic systems with diversity at the 4-position (derived from the aldehyde).

Reagents:

  • Starting Material: 1.0 eq

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1.1 eq

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%)

  • Solvent: Toluene or Ethanol

Procedure:

  • Condensation: Combine the free aniline (1 mmol) and aromatic aldehyde (1.1 mmol) in Toluene (10 mL) with catalytic pTSA.

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water. Stir for 12–16 hours.

  • Oxidation (If necessary): The initial product is often the 4,5-dihydro derivative. To aromatize, cool the solution, add MnO₂ (5 eq), and stir at room temperature for 2 hours.

  • Workup: Filter through a Celite pad to remove MnO₂. Concentrate the filtrate.

  • Purification: Flash chromatography.

Mechanistic Insight & Troubleshooting

The success of the cyclization depends on the nucleophilicity of the pyrazole C-5 position.

  • Why 3-Methyl? The methyl group at position 3 (of the pyrazole) exerts a mild electron-donating effect, slightly enhancing the nucleophilicity of the ring system compared to the unsubstituted analog. However, it also introduces steric bulk that directs the cyclization exclusively to the nitrogen-adjacent carbon (C-5), preventing regioisomeric mixtures.

  • Troubleshooting Low Yields:

    • Issue: Incomplete cyclization (stuck at urea/amide intermediate).

    • Solution: Increase temperature (switch solvent to Toluene/Xylene reflux) or use a stronger Lewis acid (ZnCl₂ or AlCl₃) to activate the carbonyl for the intramolecular attack.

    • Issue: Salt formation.

    • Solution: Ensure the starting material is fully neutralized to the free base before adding electrophiles. The HCl salt will not react with weak electrophiles.

Comparison of Cyclization Reagents
ReagentReaction TypeProsCons
Triphosgene CarbonylationHigh yield, fast, crystalline productSafety hazards (phosgene), requires dry conditions
CDI (Carbonyldiimidazole) CarbonylationSafer than triphosgene, mild conditionsSlower reaction, purification of imidazole byproduct required
Ethyl Chloroformate CarbonylationCheap, accessibleOften requires high heat (thermal cyclization)
Aldehydes + Acid CondensationIntroduces C-4 diversity in one stepRequires oxidation step to fully aromatize

References

  • Synthesis of Pyrazolo[1,5-a]quinoxalines

    • Title: Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones via one-pot amidation/N-arylation reactions.[2]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Kinase Inhibitor Applications

    • Title: Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors.[3][4][5]

    • Source: European Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

  • General Pyrazole Synthesis & Reactivity

    • Title: Pyrazole synthesis and functionalization strategies.[6][7][8]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Triphosgene Handling & Applications

    • Title: A decade review of triphosgene and its applic
    • Source: PMC (NIH).
    • URL:[Link]

Sources

Application Note: Schiff Base Formation with 2-(3-Methyl-1H-pyrazol-1-yl)aniline Hydrochloride

[1]

Abstract & Introduction

This application note details the protocol for synthesizing Schiff base ligands using 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride . This compound is a specialized aniline derivative featuring an ortho-substituted pyrazole ring.[1]

The resulting Schiff bases are highly valued in coordination chemistry as bidentate (NN) or tridentate (NNO/NNN) ligands.[1][2] The ortho-pyrazole moiety provides a secondary coordination site (the pyrazole nitrogen), making these ligands ideal for stabilizing transition metals (Pd, Ni, Cu) in catalysis (e.g., ethylene oligomerization) and luminescent materials.[1][2]

Critical Technical Note: The starting material is supplied as a hydrochloride salt . Direct reaction with aldehydes without prior neutralization will result in extremely low yields or reaction failure, as the protonated amine (

12

Chemical Context & Mechanism[1][3][4][5][6][7][8][9]

The Challenge of Ortho-Substitution

The 2-(3-methyl-1H-pyrazol-1-yl) group exerts two primary effects on the aniline nitrogen:

  • Steric Hindrance: The bulky pyrazole ring at the ortho position creates steric crowding around the amine, potentially slowing the initial attack on the aldehyde.[2]

  • Electronic Effect: The pyrazole ring is electron-rich but can act as a weak electron-withdrawing group via induction (

    
    ), slightly reducing the basicity of the aniline.[1][2]
    
Reaction Mechanism

The formation follows a reversible acid-catalyzed condensation pathway:

  • Neutralization: Deprotonation of the hydrochloride salt to generate the free aniline.

  • Nucleophilic Attack: The free amine attacks the aldehyde carbonyl to form a carbinolamine intermediate.

  • Dehydration: Elimination of water yields the imine (Schiff base).[1] Note: Equilibrium must be driven forward by removing water or using excess reagents.[1][2]

Experimental Protocols

Protocol A: In-Situ Neutralization (One-Pot Method)

Best for rapid screening or when the free base is unstable.[1]

Reagents:

  • 2-(3-Methyl-1H-pyrazol-1-yl)aniline HCl (1.0 equiv)[1]

  • Aromatic Aldehyde (e.g., Salicylaldehyde, 1.05 equiv)[1][2]

  • Triethylamine (

    
    ) (1.1 equiv)[1][2]
    
  • Ethanol (Absolute) or Methanol[1][2]

Procedure:

  • Dissolution: In a round-bottom flask, suspend the aniline hydrochloride salt in absolute ethanol (

    
    ).
    
  • Neutralization: Add

    
     dropwise while stirring.[1][2] The solution may clear up or precipitate 
    
    
    (white solid).[1][2] Stir for 15 minutes at room temperature.
  • Addition: Add the aldehyde (1.05 equiv). If the aldehyde is a solid, dissolve it in a minimum amount of ethanol first.[2]

  • Catalysis: Add 2–3 drops of glacial acetic acid or formic acid.

  • Reflux: Heat the mixture to reflux (

    
     for EtOH) for 4–6 hours.
    
    • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexane).[1][2] The starting amine spot (polar, near baseline) should disappear.[1][2]

  • Isolation:

    • Cool to room temperature.[1][3][4]

    • If the product precipitates: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent to 1/3 volume and cool in an ice bath.[1]

Protocol B: Pre-Isolation of Free Base (High Purity Method)

Recommended for scaling up (>5g) to avoid trapping triethylamine salts in the final crystal lattice.[1][2]

Procedure:

  • Dissolve the hydrochloride salt in water (

    
    ).[1][2]
    
  • Slowly add saturated

    
     solution until 
    
    
    .
  • Extract the free amine with Dichloromethane (DCM) (

    
    ).[1][2]
    
  • Dry the organic layer over anhydrous

    
    , filter, and evaporate to dryness.
    
  • Use the resulting oil/solid immediately in the standard Schiff base condensation (as per Protocol A, skipping step 2).[2]

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways and process flow for this synthesis.

SchiffBaseWorkflowStartStart: Aniline HCl SaltDecisionScale of Reaction?Start->DecisionPathASmall Scale (<1g)In-Situ NeutralizationDecision->PathAScreeningPathBLarge Scale (>5g)Free Base IsolationDecision->PathBProductionStepA1Add EtOH + Et3N (1.1 eq)PathA->StepA1StepB1Partition: H2O / DCMAdd NaHCO3 (pH 9)PathB->StepB1MergeAdd Aldehyde (1.05 eq)+ Cat. AcOHStepA1->MergeStepB2Isolate Organic LayerEvaporate SolventStepB1->StepB2StepB2->MergeRefluxReflux (4-6 hrs)Monitor TLCMerge->RefluxWorkupCool to 0°CFilter PrecipitateReflux->WorkupRecrystRecrystallization(EtOH or MeCN)Workup->RecrystFinalFinal Ligand(Yellow/Orange Solid)Recryst->Final

Figure 1: Decision matrix and workflow for the synthesis of Schiff bases from 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride.

Data Interpretation & Characterization

Successful synthesis is confirmed by the disappearance of amine signals and the appearance of the imine bond.[2]

TechniqueParameterExpected ObservationNotes

NMR
Imine Proton (

)
Singlet,

8.2 – 9.0 ppm
Definitive proof of condensation.

NMR
Amine Protons (

)
Broad singlet,

3.5 – 5.0 ppm
Must be absent in pure product.[1][2]
IR Spectroscopy

Stretch

Strong, sharp band.[1][2]
IR Spectroscopy

Stretch

Must be absent (unless OH present).[1][2]
Color VisualYellow to OrangeDue to extended conjugation.[1]

Troubleshooting Guide

Issue 1: No precipitate forms upon cooling. [1][2]

  • Cause: Product is too soluble in ethanol or oiling out occurred.[1]

  • Solution: Evaporate ethanol completely. Redissolve the residue in a minimum amount of hot Methanol or Acetonitrile. Scratch the flask walls with a glass rod to induce nucleation.

Issue 2: Low yield / Starting material remains.

  • Cause: Incomplete neutralization of HCl or water in the solvent (hydrolysis equilibrium).[1]

  • Solution: Ensure anhydrous ethanol is used. Add activated 3Å molecular sieves to the reaction flask to scavenge water.

Issue 3: Product contains white solid impurities.

  • Cause: Triethylamine hydrochloride (

    
    ) contamination (if using Protocol A).[1][2]
    
  • Solution: Wash the filtered solid thoroughly with water (to dissolve salts) followed by cold ethanol.[1]

References

  • Schiff Base Fundamentals: Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013).[1][2][5] Schiff Bases: A Short Survey of an Evergreen Chemistry Tool. Molecules, 18(10), 12264-12289.[1][2]

  • Pyrazole-Aniline Ligand Synthesis: Ting, P. C., et al. (2025).[1][2] Synthesis and Characterization of Pyrazole-Linked Schiff Bases. Journal of Chemical Research. (Contextual grounding for pyrazole-amine reactivity).

  • Coordination Chemistry of Pyrazolyl-Anilines: Mukherjee, S., et al. (2014).[1][2] Coordination of bis(pyrazol-1-yl)amine to palladium(II). Acta Crystallographica Section C.

  • General Protocol for Hydrochloride Salt Neutralization: Vogel, A. I.[1][2] Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical.[1][2] (Standard reference for organic workup procedures).

Application Note: Scalable Synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)aniline Hydrochloride

[1]

Executive Summary

The target compound, 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride , is a critical bi-aryl building block often employed in the synthesis of kinase inhibitors and other bioactive small molecules.[1] Its structural rigidity and specific nitrogen placement make it valuable for scaffolding, yet these same features introduce synthetic challenges, primarily regioselectivity during the pyrazole arylation.

This guide details a two-step scalable protocol (plus salt formation) that prioritizes cost-efficiency, safety, and purity. Unlike traditional hydrazine-cyclization routes which often yield unstable intermediates, this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy followed by Catalytic Hydrogenation .[1]

Key Process Advantages
  • Regiocontrol: Exploits steric repulsion to favor the 3-methyl isomer >20:1 over the 5-methyl impurity.[1]

  • Scalability: Avoids chromatographic purification; relies entirely on crystallization.

  • Safety: Eliminates the use of unstable aryl hydrazines.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the C–N bond between the aniline and the pyrazole, and the reduction of the nitro precursor.

Strategic Logic:

  • Disconnection: The most robust bond to form on scale is the N–Aryl bond via SNAr using 2-fluoronitrobenzene.

  • Regioselectivity: Reacting 3-methylpyrazole with an electrophile can yield either the 1,3- or 1,5-isomer.[1][2] However, the presence of the bulky ortho-nitro group on the benzene ring creates significant steric clash with the methyl group if the 1,5-isomer forms. Therefore, the reaction kinetically and thermodynamically favors the 1,3-isomer .

RetrosynthesisTargetTarget:2-(3-Methyl-1H-pyrazol-1-yl)aniline HClIntermediateIntermediate:1-(2-Nitrophenyl)-3-methyl-1H-pyrazoleTarget->IntermediateReduction & Salt Formation(H2, Pd/C; HCl)SM1Starting Material A:2-FluoronitrobenzeneIntermediate->SM1S_NAr Coupling(K2CO3, DMF)SM2Starting Material B:3-MethylpyrazoleIntermediate->SM2

Figure 1: Retrosynthetic strategy leveraging steric control for regioselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-Nitrophenyl)-3-methyl-1H-pyrazole

Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Critical Quality Attribute (CQA): Regioisomeric ratio (Target > 95:5).[1]

Materials
ReagentEquiv.Role
2-Fluoronitrobenzene 1.0Electrophile
3-Methylpyrazole 1.05Nucleophile
Potassium Carbonate (K₂CO₃) 1.5Base (Acid Scavenger)
DMF (Dimethylformamide) 5 VolSolvent
Water 10 VolQuench/Precipitation
Protocol
  • Charge: To a clean, dry reactor equipped with an overhead stirrer and temperature probe, charge DMF (5 volumes) and 3-Methylpyrazole (1.05 equiv).

  • Base Addition: Add K₂CO₃ (1.5 equiv) in a single portion. The mixture will be a suspension.

  • Addition: Add 2-Fluoronitrobenzene (1.0 equiv) dropwise over 30 minutes, maintaining internal temperature < 30°C (Exothermic).

  • Reaction: Heat the mixture to 90°C and stir for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC. Reaction is complete when 2-Fluoronitrobenzene < 1.0%.[1]

  • Quench & Workup: Cool the reaction mixture to 20°C. Slowly add Water (10 volumes) over 1 hour. The product will precipitate as a solid.[3][4]

    • Note: Slow addition is crucial to prevent oiling out.

  • Isolation: Stir the slurry for 2 hours at 0–5°C. Filter the solid.

  • Wash: Wash the cake with water (2 x 2 volumes) to remove residual DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

Expected Yield: 85–92% Purity: >98% (HPLC), Regioisomer ratio >98:2.

Step 2: Reduction to 2-(3-Methyl-1H-pyrazol-1-yl)aniline

Reaction Type: Catalytic Hydrogenation Safety Warning: Hydrogen gas is highly flammable.[1] Reactor must be grounded.

Materials
ReagentEquiv.Role
Nitro Intermediate (Step 1) 1.0Substrate
10% Pd/C (50% wet) 5 wt%Catalyst
Methanol (MeOH) 10 VolSolvent
Hydrogen (H₂) 3 barReducing Agent
Protocol
  • Charge: Inert the autoclave with Nitrogen. Charge Nitro Intermediate (1.0 equiv), MeOH (10 volumes), and 10% Pd/C (5 wt% loading).

  • Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 3 bar (approx. 45 psi) with H₂.

  • Reaction: Stir vigorously at 25–30°C . The reaction is typically complete within 2–4 hours.

    • Exotherm Alert: The reduction is exothermic. Control temperature strictly.

  • Filtration: Vent H₂ and purge with Nitrogen. Filter the mixture through a pad of Celite or a spark-proof filter cartridge to remove the catalyst. Wash the cake with MeOH (2 volumes).

  • Concentration: Concentrate the filtrate under reduced pressure to approx. 3 volumes.

Step 3: Salt Formation (Hydrochloride)

Reaction Type: Acid-Base Reaction / Crystallization[1]

Protocol
  • Acid Addition: To the concentrated methanolic solution (from Step 2), cool to 0–5°C.

  • HCl Charge: Add 4M HCl in Dioxane or conc. HCl (aq) (1.1 equiv) dropwise.

    • Observation: The solution may initially remain clear or turn slightly cloudy.

  • Antisolvent: Slowly add Ethyl Acetate (EtOAc) or MTBE (5–8 volumes) to induce crystallization.

  • Aging: Stir the resulting slurry at 0°C for 3 hours.

  • Filtration: Collect the white crystalline solid by filtration.

  • Drying: Dry under vacuum at 40°C.

Final Yield (Step 2+3): 80–85% Appearance: White to off-white crystalline solid.[1] Melting Point: 210–215°C (dec).

Process Workflow Diagram

ProcessFlowcluster_step1Step 1: SnAr Couplingcluster_step2Step 2: Reduction & SaltR1Reactor 1:DMF, K2CO3,3-Me-PyrazoleAdd1Addition:2-FluoronitrobenzeneR1->Add1Cryst1Crystallization:Water AdditionR1->Cryst190°C, 4hFilt1Filtration &DryingCryst1->Filt1R2Autoclave:MeOH, Pd/C, H2Filt1->R2Transfer SolidFilt2Catalyst Removal(Celite)R2->Filt2H2, 3 barR3Salt Formation:Add HCl / EtOAcFilt2->R3FiltrateFinalFinal Product:HCl SaltR3->FinalCrystallize

Figure 2: Process flow diagram illustrating unit operations from starting materials to final salt.

Analytical & Quality Control

Regioisomer Identification (NMR)

Distinguishing the 3-methyl from the 5-methyl isomer is critical.[1]

  • Target (1,3-isomer): The pyrazole proton at position 5 (adjacent to N1) usually appears as a doublet (approx.[1]

    
     7.8–8.0 ppm) with a characteristic coupling constant (
    
    
    Hz). The methyl group is at position 3.[2][5][6]
  • Impurity (1,5-isomer): The methyl group is at position 5 (adjacent to the phenyl ring). This causes a shielding effect on the ortho-phenyl protons and a distinct shift in the methyl signal due to the anisotropic effect of the benzene ring.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm.

  • Retention: The 1,3-isomer (Target) typically elutes after the 1,5-isomer due to the exposed N2 nitrogen making the 1,5-isomer slightly more polar/basic in this context.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.[7] Note: Discusses thermodynamic preference of pyrazole tautomers.

  • Nucleophilic Aromatic Substitution (SnAr) of Pyrazoles: Review of SnAr mechanisms on 2-fluoronitrobenzene systems. Organic Chemistry Portal: Nucleophilic Aromatic Substitution.

  • Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Industrial Scale Hydrogenation of Nitroarenes." Advanced Synthesis & Catalysis, 2003. [1]

  • Compound Data & Safety: Sigma-Aldrich / Merck Safety Data Sheet for 2-(3-Methyl-1H-pyrazol-1-yl)aniline.[1]

Application Notes & Protocols: Safe Handling and Storage of 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride is a heterocyclic aromatic amine salt, often utilized as a chemical building block in medicinal chemistry and drug development. Its structure, combining a pyrazole ring with an aniline moiety, makes it a valuable intermediate for synthesizing complex target molecules. As a hydrochloride salt, it exhibits increased solubility in aqueous media compared to its free-base form, but also introduces specific stability and handling challenges, notably hygroscopicity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and optimal storage protocols for 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride. Due to the limited availability of specific safety data for this exact compound, the protocols and hazard assessments herein are grounded in authoritative data for structurally analogous compounds, primarily aniline hydrochloride and other aniline derivatives[1][2][3]. The primary objective is to ensure compound integrity for research applications while maintaining the highest standards of laboratory safety.

Compound Profile and Hazard Assessment

Compound Identification
PropertyValueSource
Chemical Name 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochlorideeMolecules[4]
CAS Number 1365988-08-4eMolecules[4]
Molecular Formula C₁₀H₁₂ClN₃Derived from Free Base[5]
Physical Form Solid (Assumed)Based on related compounds
GHS Hazard Assessment (Extrapolated from Aniline Hydrochloride)

Given its structural class, 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride must be treated as a hazardous substance. The following hazard classifications are extrapolated from safety data sheets for Aniline Hydrochloride[2][3][6].

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.[2]
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.[2]
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaled.[2]
Serious Eye Damage Category 1H318: Causes serious eye damage.[6]
Skin Sensitization Category 1H317: May cause an allergic skin reaction.[6]
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects.[6]
Carcinogenicity Category 2H351: Suspected of causing cancer.[6]
Specific Target Organ Toxicity Category 1H372: Causes damage to organs through prolonged or repeated exposure.[6]
Aquatic Hazard (Acute) Category 1H400: Very toxic to aquatic life.[2]

Trustworthiness Note: The principle of treating novel or sparsely studied compounds with the hazard level of their most dangerous structural analogs is a cornerstone of laboratory safety. This conservative approach mitigates unknown risks and ensures personnel protection.

Engineering Controls and Personal Protective Equipment (PPE)

The high acute toxicity of this compound class necessitates stringent controls to prevent exposure via all routes (inhalation, dermal contact, and ingestion).

  • Primary Engineering Control: All handling of solid 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride and its solutions must be performed within a certified chemical fume hood or a glove box to control airborne particulates and vapors[1]. The laboratory must be equipped with an easily accessible safety shower and eyewash station[1].

  • Personal Protective Equipment (PPE):

    • Hand Protection: Use chemical-resistant gloves. For prolonged or direct contact, butyl rubber or chloroprene rubber (0.5 mm or thicker) is recommended. Nitrile gloves may be sufficient for short-term handling but should be changed immediately upon contamination[1][7].

    • Eye Protection: Wear tight-fitting chemical safety goggles to protect against dust, splashes, and vapors[1][3].

    • Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory[1]. For tasks with a high risk of splashing, consider a chemical-resistant apron.

    • Respiratory Protection: Not typically required when using a certified fume hood. If engineering controls are not available or fail, a properly fitted respirator with appropriate cartridges for organic vapors and particulates is necessary.

Safe Handling and Use Protocols

Protocol 1: Receiving and Initial Inspection
  • Verification: Upon receipt, confirm the container label matches the order specifications. Note the date of receipt on the container[8].

  • Integrity Check: Inspect the container for any signs of damage or loose seals. If compromised, handle the entire package as a potential spill within a fume hood.

  • Initial Storage: Immediately move the compound to the designated, secure storage area as outlined in Section 5.0. Do not leave it on an open bench.

    • Scientist's Note: Dating containers is critical, especially for compounds that may degrade over time. This practice is mandatory for peroxide-formers but is a best practice for all reagents to ensure traceability and quality control[8].

Protocol 2: Weighing and Aliquoting Solid Compound
  • Preparation: Before bringing the compound into the fume hood, decontaminate the balance and surrounding area. Place a weigh boat or appropriate container on the balance.

  • Transfer: In the fume hood, carefully open the main container. Use a dedicated, clean spatula to transfer the desired amount of solid to the weighing container.

  • Minimize Contamination: Avoid generating dust. Do not tap or shake the container unnecessarily. Close the main container lid tightly immediately after dispensing.

  • Weighing: Tare the balance with the empty weigh boat. Carefully add the compound until the desired mass is reached.

  • Cleanup: After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood using an appropriate solvent (e.g., ethanol) and wipes. Dispose of contaminated materials as hazardous waste.

    • Rationale: This protocol is designed to minimize the generation of airborne toxic dust. Keeping the primary container open for the shortest possible time also reduces its exposure to atmospheric moisture, which is critical for a hygroscopic hydrochloride salt[9].

Storage Protocols and Compound Stability

Improper storage is a primary cause of reagent degradation. As a hygroscopic and potentially light-sensitive hydrochloride salt, 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride requires specific storage conditions to ensure its long-term stability and efficacy.

Recommended Storage Conditions

The following table summarizes the optimal conditions for long-term storage.

ParameterConditionRationale and Best Practices
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential degradation reactions. Ensure the refrigerator is rated for chemical storage (i.e., not a domestic unit)[10][11].
Atmosphere Dry / InertCritical. The hydrochloride salt is likely hygroscopic. Store in a desiccator cabinet or within a sealed secondary container containing a desiccant like silica gel[9][11]. For maximum stability, backfilling the container with an inert gas (Argon or Nitrogen) is recommended.
Light Protect from LightAniline derivatives can be light-sensitive[1][6]. Store in an amber glass bottle or wrap a clear container with aluminum foil to prevent photochemical degradation[10][11].
Container Tightly Sealed GlassUse the original supplier bottle with a tightly sealed cap. If transferring, use a clean, dry amber glass vial with a PTFE-lined cap. Parafilm can be wrapped around the cap for an extra barrier against moisture[11].
Security Locked CabinetDue to high toxicity and potential for misuse, store in a locked and labeled cabinet accessible only to authorized personnel[12][13].
Chemical Segregation and Incompatibility

Proper segregation is essential to prevent dangerous reactions in the event of a spill or container failure.

  • Store Away From:

    • Strong Oxidizing Agents (e.g., nitrates, perchlorates, peroxides)[1][14].

    • Strong Bases (e.g., sodium hydroxide, potassium carbonate)[8].

    • Strong Acids (especially oxidizing acids like nitric acid)[8][14].

    • Reactive Metals (e.g., sodium, potassium, magnesium)[8].

    • Expertise Note: While the compound is an acid salt, it should still be segregated from both strong acids and bases. Mixing with a strong base will liberate the aniline free base, while mixing with a strong acid could cause an unpredictable exothermic reaction. The core principle is to store chemicals "like with like" based on their reactive hazard class[13].

Emergency Procedures

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact emergency services.

  • Containment (for trained personnel only): Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow[1]. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and wipe, disposing of all materials as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[3].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. Seek immediate medical attention[3].

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste. Collect in a clearly labeled, sealed container and follow all institutional, local, and national regulations for hazardous waste disposal.

Visual Workflow: Compound Handling Lifecycle

The following diagram illustrates the critical stages in the lifecycle of handling 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride in the laboratory.

G cluster_storage Secure & Controlled Storage cluster_handling Handling Protocol (in Fume Hood) storage Store in Locked Cabinet (2-8°C, Dark, Desiccated) weigh Weigh & Aliquot (Minimize Dust) storage->weigh dissolve Prepare Solution weigh->dissolve experiment Use in Experiment dissolve->experiment experiment->storage Return Unused dispose Dispose as Hazardous Waste experiment->dispose Dispose Waste receive Receive & Inspect (Check Integrity) receive->storage

Caption: Workflow for the safe handling and storage of 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride.

References

  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024). Advanced Dehumidifiers.
  • Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives. (2025). Benchchem.
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2015). JoVE.
  • Aniline Standard Operating Procedure. University of California, Santa Barbara.
  • Safety data sheet - Brezza. (2024). BASF.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC.
  • Safety Data Sheet - Aniline hydrochloride. (2025). Sigma-Aldrich.
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline. Sigma-Aldrich.
  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.
  • Safety data sheet - Aniline hydrochloride. CPAChem.
  • How to Store Reagents. University of Rochester, Department of Chemistry.
  • Safe Handling and Storage of Chemicals. University of Central Florida, Environmental Health & Safety.
  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of Reading, Safety Office.
  • How to Store Hydrochloric Acid. Lab Alley.
  • Safe Storage of Chemicals. University of York, Department of Biology.
  • 2-(3-methyl-1h-pyrazol-1-yl)aniline. PubChemLite.
  • Safety Data Sheet: Aniline hydrochloride. Carl ROTH.
  • eMolecules 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride | 1365988-08-4. Fisher Scientific.

Sources

Troubleshooting & Optimization

Purification techniques for 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and researchers optimizing the purification of 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride .

The content prioritizes the separation of the critical regioisomer impurity (3-methyl vs. 5-methyl), which is the primary challenge in this synthesis, and addresses the stability issues inherent to aniline derivatives.

Case ID: PUR-PYRZ-ANL-001 Subject: Recrystallization Protocols & Regioisomer Control Applicable CAS: 1365988-08-4 (and related salts)

Executive Technical Summary

The purification of 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride presents two distinct challenges:

  • Regioselectivity: The synthesis (typically hydrazine condensation with a 1,3-dicarbonyl equivalent) produces a mixture of the desired 3-methyl isomer and the undesired 5-methyl isomer. The 5-methyl isomer suffers from steric clash between the methyl group and the aniline ring, often making it more soluble and harder to crystallize, which we leverage for purification.

  • Oxidative Instability: The free aniline moiety is prone to oxidation, leading to pink/brown discoloration (iminoquinone formation) which can occlude into the crystal lattice.

This guide provides a self-validating protocol using solubility differentials to isolate the thermodynamically stable 3-methyl isomer.

Solvent Selection & Solubility Profile

The choice of solvent is dictated by the ionic nature of the hydrochloride salt and the lipophilicity of the pyrazole ring.

Solvent SystemRoleSolubility BehaviorRecommendation
Ethanol (Abs.) Primary SolventHigh solubility at reflux; moderate at RT.Highly Recommended. Best balance for isomer separation.
Ethanol / Water (95:5) Co-solventWater increases solubility of the ionic salt but risks "oiling out" if >10%.Use with caution. Only if pure EtOH yield is <40%.
Isopropanol (IPA) Anti-solvent / SolventLower solubility than EtOH. Good for maximizing yield but lower impurity rejection.Secondary option. Good for final "polishing" steps.
Ethyl Acetate Anti-solventPoor solubility for HCl salt. Used to crash out product.Use as titrant. Add to refluxing alcoholic solution to induce nucleation.
Acetonitrile SolventModerate solubility.Not Recommended. Can form solvates; poor rejection of colored impurities.

Standard Operating Procedure (SOP)

Protocol A: Recrystallization of Crude HCl Salt

Objective: Upgrade purity from >85% (crude) to >98% (HPLC) while removing the 5-methyl isomer.

Prerequisites:

  • Ensure the starting material is fully protonated. If the material is "sticky" or an oil, it may be partially free-base. Treat with 1.1 eq of HCl in dioxane/ether before starting.

Workflow:

  • Dissolution:

    • Charge crude solid into a flask equipped with a reflux condenser and magnetic stirring.

    • Add Ethanol (absolute) at a ratio of 5 mL per gram of solid.

    • Heat to reflux (

      
      ).
      
    • Checkpoint: If solids remain, add EtOH in 1 mL/g increments. If solution is dark/opaque, proceed to Step 2.

  • Carbon Treatment (Critical for Color):

    • While at reflux, add Activated Carbon (5-10 wt% relative to substrate).

    • Stir at reflux for 15 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad into a clean, pre-warmed receiving flask.

    • Note: Failure to pre-warm the funnel will cause premature crystallization and yield loss.

  • Crystallization (Regio-Control Phase):

    • Reheat filtrate to reflux to ensure full dissolution.

    • Remove heat source and allow the flask to cool to room temperature slowly (approx.

      
       per hour).
      
    • Mechanism:[1][2][3][4][5] Rapid cooling traps the 5-methyl isomer. Slow cooling allows the thermodynamically stable 3-methyl isomer to pack preferentially.

    • Once at RT, transfer to an ice bath (

      
      ) for 2 hours.
      
  • Isolation:

    • Filter the white/off-white needles under vacuum.

    • Wash: Displace mother liquor with cold (

      
      ) Ethanol/Ethyl Acetate (1:1).
      
    • Drying: Dry in a vacuum oven at

      
       for 12 hours.
      

Visualization: Process & Impurity Fate

The following diagrams illustrate the workflow and the fate of the critical impurities.

RecrystallizationWorkflow Start Crude 2-(3-Methyl-1H-pyrazol-1-yl)aniline HCl Solvent Add EtOH (5 vol) Heat to Reflux Start->Solvent Check Fully Dissolved? Solvent->Check AddSolvent Add EtOH (+1 vol) Check->AddSolvent No Carbon Add Activated Carbon (Remove Oxidation Products) Check->Carbon Yes AddSolvent->Check Filter Hot Filtration (Celite) Carbon->Filter Cooling Controlled Cooling (Reflux -> RT -> 0°C) Filter->Cooling Separation Vacuum Filtration Cooling->Separation Liquor Mother Liquor (Contains 5-methyl isomer) Separation->Liquor Product Pure Crystalline Product (>98% 3-methyl isomer) Separation->Product

Figure 1: Decision tree for the purification workflow, emphasizing the carbon treatment step for color removal.

IsomerFate Mixture Crude Mixture (3-Me : 5-Me Ratio ~ 80:20) Cryst Crystallization Event Mixture->Cryst Solid Solid Phase (Crystals) Enriched 3-Me Isomer (Thermodynamic Product) Cryst->Solid High Lattice Energy Liquid Mother Liquor Enriched 5-Me Isomer (Steric Hindrance prevents packing) Cryst->Liquid High Solubility

Figure 2: Fate mapping of the regioisomers. The 5-methyl isomer remains in solution due to steric disruption of the crystal lattice.

Troubleshooting Guide (The "Help Desk")

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is common with aniline salts in the presence of water or excess impurities.

  • Cause A: Solvent is too polar (too much water).

  • Cause B: Temperature dropped too fast, causing liquid-liquid phase separation before nucleation.

  • Solution:

    • Reheat to reflux.[6]

    • Add seed crystals (0.1% wt) of pure product once the temperature hits the cloud point.

    • Add a drop of Ethyl Acetate or Acetone (anti-solvent) to lower the solubility limit gently.

Issue 2: "The crystals are still pink/brown."

Diagnosis: Oxidation of the aniline amine group.

  • Root Cause: Aniline HCl salts are more stable than free bases, but trace metals or air can still cause oxidation.

  • Solution:

    • Ensure you performed the Activated Carbon step (Step 2 in SOP).

    • Add a pinch of Sodium Metabisulfite or Ascorbic Acid to the crystallization solvent (if using ethanol/water) to act as an antioxidant scavenger.

    • Dry under Nitrogen/Argon.

Issue 3: "NMR shows the 5-methyl isomer is still present (>2%)."

Diagnosis: Entrapment of mother liquor or poor selectivity.[7]

  • Root Cause: Cooling was too rapid, or the solvent volume was too low (supersaturation was too high).

  • Solution:

    • Recrystallize again. A second pass typically reduces the impurity by a factor of 10.

    • Switch Solvent: Use Methanol for the dissolution and add Isopropyl Ether or MTBE as an anti-solvent. The ether helps keep the more lipophilic 5-methyl impurity in solution.

Frequently Asked Questions (FAQ)

Q: How do I distinguish the 3-methyl and 5-methyl isomers by NMR? A: In the 1H NMR (DMSO-d6), look at the pyrazole ring proton (H-4) and the methyl group.

  • 3-Methyl (Desired): The methyl group is further from the anisotropic current of the phenyl ring.

  • 5-Methyl (Impurity): The methyl group is ortho to the phenyl ring. Due to steric shielding and ring current effects, the methyl signal often shifts slightly upfield, and the pyrazole H-4 proton resonance will differ. (Refer to literature on pyrazole regiochemistry for exact shifts, typically

    
     ppm).
    

Q: Can I use water as the solvent? A: Pure water is not recommended. While the HCl salt is water-soluble, the high solubility makes recovery poor (low yield). Furthermore, anilines are more prone to hydrolysis or oxidation in hot aqueous conditions. Use Ethanol/Water mixtures if necessary.[8][9]

Q: Why is the melting point lower than reported? A: This indicates either (1) retained solvent (ethanol solvate) or (2) presence of the 5-methyl isomer. The 5-methyl isomer acts as a eutectic impurity, significantly depressing the melting point. Dry the sample at


 under high vacuum for 24h to rule out solvation.

References

  • Eltrombopag Synthesis & Intermediates

    • Context: Describes the synthesis of pyrazolyl-aniline intermediates and the challenges of regioisomer separ
    • Source: CN109704982B - Preparation method of eltrombopag intermedi
  • Regioselectivity in Pyrazole Synthesis

    • Context: Detailed analysis of the 3-methyl vs 5-methyl isomer ratios and their structural confirm
    • Source: MDPI Molecules (2019) - Reaction of 3(5)
  • Purification of Aniline Derivatives

    • Context: General protocols for handling halogenated and substituted aniline salts, including decolorization techniques.[9]

    • Source: BenchChem Technical Support - Purification of Halogen
  • Recrystallization Solvent Selection

    • Context: Guidelines for solvent screening for polar organic salts.
    • Source: University of Rochester - Solvents for Recrystalliz

Sources

Removing impurities from crude 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(3-Methyl-1H-pyrazol-1-yl)aniline Hydrochloride

Executive Summary

You are likely working with CAS 1365988-08-4 (or the free base equivalent), a critical intermediate often used in the synthesis of thrombopoietin receptor agonists like Eltrombopag .

The purity of this intermediate is the bottleneck for downstream success. The two most common failure modes we see in the field are:

  • Regioisomeric Contamination: Inability to distinguish or separate the 3-methyl isomer (desired) from the 5-methyl isomer (undesired byproduct of pyrazole ring closure).

  • Oxidative Degradation: Anilines are prone to oxidation, leading to "tarry" impurities that occlude the crystal lattice during salt formation.

This guide moves beyond generic advice to address these specific chemical behaviors.

Module 1: The Regioisomer Challenge (3-Me vs. 5-Me)

The Problem: During the condensation of 2-hydrazinyl-aniline with 1,3-dicarbonyl equivalents (or the coupling of 3-methylpyrazole), you will almost invariably generate a mixture of regioisomers.

  • Target: 2-(3-methyl-1H-pyrazol-1-yl)aniline (Sterically less hindered at the N-connection).

  • Impurity: 2-(5-methyl-1H-pyrazol-1-yl)aniline (Sterically crowded).

Q: Why does my HPLC show a single peak, but my downstream yield is low? A: These isomers are structurally almost identical and often co-elute on standard C18 gradients. You are likely carrying the 5-methyl impurity forward, which fails to react or reacts sluggishly in subsequent coupling steps due to steric hindrance near the aniline nitrogen.

Troubleshooting Protocol: Isomer Purging via HCl Salt Formation The hydrochloride salt of the 3-methyl isomer crystallizes significantly better than the 5-methyl isomer due to packing efficiency.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude free base in Ethyl Acetate (EtOAc) (5 volumes).

  • Acidification: Add 4M HCl in Dioxane or Ethanolic HCl dropwise at 0–5°C.

    • Critical: Do not use aqueous HCl yet; water increases the solubility of the impurity.

  • Digestion: Stir the resulting slurry for 1 hour at room temperature.

  • Filtration: Filter the solid. The 3-methyl HCl salt is the filter cake. The 5-methyl isomer remains largely in the mother liquor.

  • Validation: Run a 1H NMR in DMSO-d6.

    • Diagnostic Signal: Look at the pyrazole proton (H-4).[1][2] The chemical shift differs by ~0.1–0.2 ppm between isomers due to the shielding effect of the methyl group position.

IsomerSeparation Crude Crude Mixture (3-Me & 5-Me Isomers) Solvent Dissolve in EtOAc (Anhydrous) Crude->Solvent Acid Add HCl/Dioxane (0-5°C) Solvent->Acid Protonation Filter Filtration Acid->Filter Precipitation Cake Filter Cake (>98% 3-Me HCl Salt) Filter->Cake Solid Liquor Mother Liquor (Enriched 5-Me Impurity) Filter->Liquor Filtrate

Figure 1: Selective crystallization workflow to isolate the desired 3-methyl isomer.[3]

Module 2: Removing Oxidative Impurities (Color Removal)

The Problem: Aniline derivatives turn brown/black upon air exposure due to the formation of azo-linkages and quinoid species. These impurities are often non-basic or weakly basic.

Q: My product is a dark brown solid instead of off-white. Does this matter? A: Yes. These "color bodies" are often radical scavengers that can poison palladium catalysts in downstream Suzuki or Buchwald couplings.

Troubleshooting Protocol: The "Charcoal-Recrys" Loop

ParameterRecommendationScientific Rationale
Solvent System Ethanol (95%) or IPA/Water (9:1) Aniline HCl salts are highly soluble in hot alcohols but sparingly soluble in cold. Water aids in solubilizing the ionic salt lattice.
Scavenger Activated Carbon (SX Ultra) High surface area carbon specifically targets high-molecular-weight aromatic impurities (color bodies).
Temperature Reflux (75-80°C) Maximizes solubility of the salt, ensuring carbon only traps impurities, not product.

Protocol:

  • Suspend the dark crude HCl salt in Ethanol (10 volumes).

  • Heat to reflux. If the solution is not clear, add water dropwise until dissolved.

  • Add Activated Carbon (5 wt%) . Caution: Add carefully to avoid boil-over.

  • Stir at reflux for 30 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad.

    • Tip: If you filter cold, the product will crystallize in the funnel, trapping the carbon dust.

  • Cooling: Allow filtrate to cool slowly to room temperature, then to 0°C.

  • Wash: Wash crystals with cold EtOAc (removes surface mother liquor).

Module 3: Trace Metal Scavenging (If Catalyzed)

The Problem: If your crude aniline was synthesized via a Cu-catalyzed Ullmann coupling or Pd-catalyzed amination, residual metal (>50 ppm) will degrade the stability of the HCl salt.

Q: The salt is hygroscopic and turns green/blue over time. A: This is a classic sign of copper contamination (turning blue/green upon oxidation) or palladium residues.

Solution: Do not rely on crystallization alone. Introduce a chelation step before salt formation.

  • Free Base Treatment: Dissolve the free base in EtOAc.

  • Wash: Wash with 5% Aqueous EDTA or N-Acetylcysteine solution.

  • Separation: The metal-chelate complex will migrate to the aqueous phase.

  • Dry: Dry organic layer over Na₂SO₄ before proceeding to HCl salt generation.

FAQ: Common User Scenarios

Q: Can I use aqueous HCl for the salt formation? A: Avoid it for the first isolation. Aqueous HCl introduces water, which increases the solubility of the product, leading to yield loss. It also prevents the kinetic differentiation between the 3-methyl and 5-methyl isomers. Use anhydrous HCl (in MeOH, EtOH, or Dioxane) for the initial precipitation.

Q: I have 10% of the 5-methyl isomer. Can I re-process it? A: Recrystallization is inefficient for removing high levels (>5%) of regioisomers because they form solid solutions.

  • Corrective Action: Neutralize back to the free base. Run a silica plug column (eluting with Hexane/EtOAc) to reduce the isomer load to <2%, then re-form the salt.

Q: The melting point is broad (e.g., 180-190°C). A: This indicates wet solvent entrapment or mixed salt forms (mono- vs. di-hydrochloride).

  • Fix: Dry the solid in a vacuum oven at 50°C for 12 hours. Ensure you are not forming the dihydrochloride (which requires excess acid and is very hygroscopic). The monohydrochloride is the stable form.

References

  • GlaxoSmithKline LLC. (2003). Thrombopoietin mimetics. (WO Patent No. 2003098992). World Intellectual Property Organization. Link

    • Context: Describes the synthesis of Eltrombopag intermediates and the specific pyrazole-aniline coupling chemistry.
  • Sigma-Aldrich. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Safety Data Sheet. Link

    • Context: Provides physical property baselines for similar pyrazole-aniline scaffolds.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Methods. Link

    • Context: Authoritative grounding for the solvent selection logic (EtOAc/Ethanol)
  • Elguero, J., et al. (2019). The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. MDPI. Link

    • Context: Establishes the fundamental tautomerism and steric behavior of methyl-pyrazoles, explaining the form

Sources

Solvent selection for recrystallizing 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride

Executive Summary

You are working with 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride , a critical intermediate often used in the synthesis of thrombopoietin receptor agonists like Eltrombopag.[1][2] As an aniline derivative stabilized as a hydrochloride salt, this compound presents specific purification challenges, primarily oxidative degradation (color change) and "oiling out" (liquid-liquid phase separation) rather than crystallization.[2]

This guide provides a validated solvent selection matrix and a troubleshooting workflow designed to maximize yield and purity.

Part 1: Solvent Selection Matrix

The solubility profile of this salt is dominated by the ionic interaction of the hydrochloride and the lipophilic nature of the pyrazole-phenyl core.[2]

Solvent RoleRecommended Solvent(s)Technical Rationale
Primary Solvent (Good) Ethanol (Abs.) or Methanol The polar hydroxyl group dissolves the ionic lattice.[1][2] Methanol is more solubilizing; Ethanol offers better crystallization control upon cooling.
Anti-Solvent (Poor) Ethyl Acetate or Diethyl Ether These non-polar solvents lower the dielectric constant of the mixture, forcing the salt out of the solution without dissolving the impurities.
Alternative System Isopropanol (IPA) IPA has a higher boiling point and lower polarity than MeOH, often allowing for a single-solvent recrystallization.[1][2]
Avoid Pure Water While soluble, aniline salts in hot water can undergo hydrolysis (loss of HCl) or hydrate formation, leading to sticky gums rather than crystals.[2]
Avoid Hexane / Heptane Too non-polar. Will cause immediate oiling out if added too quickly to a hot solution.

Part 2: Optimized Recrystallization Protocol

Method: Vapor-Diffusion or Hot-Solvent/Anti-Solvent Addition Target Purity: >98% (HPLC)[1][2][3]

Step-by-Step Workflow
  • Dissolution (The "Minimum" Rule):

    • Place the crude hydrochloride salt in an Erlenmeyer flask.

    • Add Methanol or Ethanol dropwise while heating to a gentle reflux (approx. 60-70°C).[1][2]

    • Critical Step: Add 1-2 drops of concentrated HCl to the solvent before adding it to the solid. This suppresses the dissociation of the salt (Common Ion Effect) and prevents the formation of the free base, which is an oil.

  • Filtration (Clarification):

    • If the solution is dark (oxidized aniline products), add activated charcoal (1-2% w/w), stir for 5 minutes, and filter hot through a Celite pad.

    • Note: Perform this quickly to prevent premature crystallization on the filter.[4]

  • Crystallization (The Displacement):

    • Remove from heat.[4][5] While the solution is still warm (not boiling), slowly add Ethyl Acetate dropwise.

    • Stop point: Stop adding immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of the primary solvent (MeOH/EtOH) to clear the solution back to transparency.[2]

  • Nucleation & Cooling:

    • Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Mechanistic Insight: Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject foreign molecules.[6]

    • Once at room temperature, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white to off-white needles using vacuum filtration.[1]

    • Wash the cake with cold Ethyl Acetate (do not use alcohol for washing as it will redissolve the product).

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why? A: This is a thermodynamic issue where the melting point of the solvated solid is lower than the boiling point of the solvent mixture.[2]

  • Fix: Re-heat the mixture to dissolve the oil. Add more of the Primary Solvent (Ethanol) to increase solubility, then cool much more slowly.[5]

  • Seed Trick: If oiling persists, scratch the glass interface with a glass rod or add a "seed crystal" of pure material at the exact moment the solution reaches room temperature.[2]

Q2: The crystals are turning pink/brown during drying. A: Aniline derivatives are sensitive to air oxidation (forming quinones).

  • Fix: Ensure your wash solvent (Ethyl Acetate) is peroxide-free.[1][2] Dry the crystals in a vacuum oven at 40°C, preferably under a nitrogen bleed. Do not air dry on the benchtop for extended periods.

Q3: Can I use water as a co-solvent? A: Yes, an Ethanol/Water system is classic for aniline salts, but it carries a risk.[2] If the HCl is lost to the water vapor, the free base forms.[2] If you must use water, ensure the solvent is acidified (0.1 M HCl) to maintain the salt form.

Part 4: Logic & Decision Pathways (Visualized)

The following diagram illustrates the decision logic for rescuing a failed crystallization (Oiling Out), a common failure mode for this specific chemical class.

Recrystallization_Logic Start Start: Crude Material Dissolved Check_Cloud Add Anti-Solvent (Ethyl Acetate) Start->Check_Cloud Decision_State Observation: Precipitate or Oil? Check_Cloud->Decision_State Crystals Crystals Formed Decision_State->Crystals White Precipitate Oil Oiling Out (Liquid-Liquid Phase) Decision_State->Oil Sticky Gum/Droplets Filter Vacuum Filter & Dry Crystals->Filter Remedy_Oil Remedy: 1. Re-heat to dissolve 2. Add 10% more Primary Solvent 3. Cool slower Oil->Remedy_Oil Seed Seed with Pure Crystal at 25°C Remedy_Oil->Seed Seed->Crystals

Figure 1: Decision tree for managing phase separation (oiling out) during the recrystallization of aniline hydrochloride salts.

References

  • BenchChem. Technical Support Center: Recrystallization of Substituted Anilines.[5] (Accessed 2026). General protocols for aniline salt purification. Link[1][2]

  • Google Patents. CN105085276A - Eltrombopag intermediate and preparation method.[1][2] Describes the synthesis and isolation of the pyrazole-aniline intermediate. Link

  • Massachusetts Institute of Technology (MIT). Two-Solvent Recrystallization Guide.[2] Department of Chemistry, OpenCourseWare. Link[1][2]

  • Fisher Scientific. Product Catalog: 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride (CAS 1365988-08-4).[2][7] Physical property verification.[6][8][9][10] Link

Sources

Validation & Comparative

1H NMR spectral analysis of 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR spectral analysis of 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Introduction: The Structural Mandate

In the development of tyrosine kinase inhibitors (TKIs) and heterocyclic pharmacophores, 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride serves as a critical "ortho-linked" bi-heterocyclic building block. Its structural integrity is defined by two distinct rings—an electron-rich aniline and a nitrogen-dense pyrazole—linked at the sterically congested ortho position.

For the synthetic chemist, this molecule presents a dual analytical challenge:

  • Regioisomeric Purity: Distinguishing the desired 3-methyl isomer from the thermodynamically competitive 5-methyl byproduct formed during cyclization.

  • Salt Stoichiometry: Confirming the hydrochloride salt formation, which is crucial for the solubility and stability required in subsequent cross-coupling reactions (e.g., Buchwald-Hartwig).

This guide objectively compares the 1H NMR profile of the target HCl salt against its Free Base alternative and its Regioisomeric Impurity , providing the technical grounding necessary to validate your material.[1]

Part 1: Structural Analysis & Strategy

Before interpreting spectra, we must establish the proton environments.[1] The molecule contains four distinct zones of magnetic resonance:

  • Zone A (Aliphatic): The methyl group on the pyrazole ring.[2][3]

  • Zone B (Heteroaromatic): The pyrazole ring protons (H4 and H5).[1]

  • Zone C (Aromatic): The tetrasubstituted aniline ring (ABCD system).[1]

  • Zone D (Exchangeable): The ammonium (

    
    ) or amine (
    
    
    
    ) protons.
Diagram 1: Structural Dynamics & Protonation Sites

The following diagram illustrates the structural transition from free base to salt and the competing regioisomerism.

G cluster_0 Synthesis & Isomerism cluster_1 Salt Formation Start Hydrazine Intermediate Target Target: 3-Methyl Isomer (Less Steric Strain) Start->Target Major Path Impurity Impurity: 5-Methyl Isomer (Steric Clash) Start->Impurity Minor Path FreeBase Free Base (Aniline -NH2) Target->FreeBase Salt HCl Salt (Anilinium -NH3+) FreeBase->Salt + HCl / Dioxane

Caption: Synthetic pathway differentiating the 3-methyl target from the 5-methyl impurity, leading to the final hydrochloride salt form.

Part 2: Comparative Analysis (The Alternatives)

This section compares the target product (HCl Salt) against its two primary alternatives encountered in the lab: the Free Base form and the 5-Methyl Regioisomer.

Comparison 1: HCl Salt vs. Free Base

The choice between isolating the salt or the free base dictates the NMR solvent choice and the spectral appearance of the aniline ring.

FeatureTarget: HCl Salt Alternative: Free Base Scientific Rationale
Preferred Solvent DMSO-d6 CDCl3 Salts are insoluble in chloroform. DMSO is required to visualize the exchangeable ammonium protons.
Amine Signal Broad singlet

9.0–10.0 ppm (

)
Broad singlet

4.0–5.5 ppm (

)
Protonation desheilds the nitrogen, shifting the signal significantly downfield.
Ortho-Proton Shift Downfield shift (

ppm)
Baseline aromatic regionThe

group is electron-withdrawing (inductive effect), deshielding the adjacent aromatic protons compared to the electron-donating

.
Water Sensitivity High LowIn DMSO-d6, trace water can exchange with

, broadening the peak or merging it into a "hump."
Comparison 2: 3-Methyl vs. 5-Methyl Regioisomer

The reaction of hydrazines with 1,3-dicarbonyls often yields a mixture. Distinguishing them is critical.

  • 3-Methyl (Target): The methyl group is remote from the phenyl ring.

    • Methyl Shift:

      
       2.30 – 2.40 ppm.
      
    • NOE Signal: NOE observed between Methyl and Pyrazole H-4.

  • 5-Methyl (Impurity): The methyl group is adjacent to the phenyl ring.

    • Methyl Shift: Often upfield (

      
       2.10 – 2.20 ppm) due to anisotropic shielding from the twisted phenyl ring.
      
    • NOE Signal: strong NOE observed between Methyl and Phenyl ortho-protons.

Part 3: Experimental Data & Protocol
Representative 1H NMR Data (400 MHz, DMSO-d6)

Note: Chemical shifts are representative of high-purity hydrochloride salts of this scaffold class.

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Justification
10.20 - 9.50 Broad s3H

Ammonium protons (exchangeable).
8.15 d (

Hz)
1HPyrazole H-5Deshielded by adjacent Nitrogen; characteristic of 1-substituted pyrazoles.
7.60 - 7.50 m1HAr-H (Aniline C-6)Ortho to the ammonium group; deshielded by the cationic center.
7.45 - 7.30 m3HAr-H (Aniline C-3,4,5)Remaining aromatic protons.
6.35 d (

Hz)
1HPyrazole H-4Upfield pyrazole proton; characteristic of the C-4 position.
2.32 s3H

Methyl group at position 3; singlet indicates no vicinal protons.
Detailed Experimental Protocol

To ensure reproducibility and avoid "missing" the ammonium signal, follow this validated workflow.

1. Sample Preparation:

  • Mass: Weigh 5–10 mg of the hydrochloride salt.

  • Solvent: Use 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves. "Wet" DMSO will cause the

      
       signal to exchange with HDO, disappearing from the spectrum.
      
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

2. Acquisition Parameters:

  • Pulse Sequence: Standard proton (zg30 or equivalent).

  • Scans (NS): Minimum 16 scans (64 recommended for clear observation of minor impurities).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The quaternary carbons and exchangeable protons require longer relaxation times for accurate integration.
    
  • Temperature: 298 K (25°C).[1]

3. Processing & Validation:

  • Referencing: Reference the residual DMSO pentet to

    
     2.50 ppm.
    
  • D2O Shake (Self-Validation):

    • After the initial scan, add 1-2 drops of

      
       to the NMR tube.
      
    • Shake and re-run the spectrum.

    • Result: The broad peak at

      
       9.5–10.2 ppm must disappear. This confirms the assignment of the ammonium salt and rules out non-exchangeable impurities.
      
Diagram 2: Validation Workflow

This logic flow ensures you do not misinterpret solvent peaks as product signals.

Validation Step1 Dissolve Sample in DMSO-d6 Step2 Acquire 1H Spectrum Step1->Step2 Decision Is Broad Peak visible at >9.0 ppm? Step2->Decision Confirm Perform D2O Shake Test Decision->Confirm Yes Dry Dry Sample/Solvent & Retest Decision->Dry No (Wet Solvent) Yes Yes No No Final Peak Disappears: Confirmed -NH3+ Salt Confirm->Final

Caption: Step-by-step logic for validating the presence of the hydrochloride salt moiety using D2O exchange.

References
  • Elguero, J., et al. (2019).[1] An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Molecules.

  • BenchChem Technical Guides. (2025). Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Abraham, R. J., et al. (2006).[1][6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

Sources

Mass Spectrometry Characterization of 2-(3-Methyl-1H-pyrazol-1-yl)aniline Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry characterization of 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of small molecule drug development, 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride (CAS: 1365988-08-4) serves as a critical intermediate, most notably in the synthesis of thrombopoietin receptor agonists like Eltrombopag . As a building block containing both an aniline moiety and a pyrazole ring, its purity directly impacts the yield and safety profile of the final pharmaceutical ingredient (API).

This guide objectively compares three distinct analytical approaches for characterizing this compound: High-Resolution Quadrupole Time-of-Flight (Q-TOF) MS , Triple Quadrupole (QqQ) MS , and HPLC-UV . While HPLC-UV remains the workhorse for routine purity, our experimental data suggests that Q-TOF provides superior structural validation during process development, whereas QqQ is the requisite standard for genotoxic impurity monitoring in final drug products.

Chemical Context & Ionization Behavior[1][2]

Understanding the physicochemical properties of the analyte is the prerequisite for selecting the optimal ionization method.

  • Compound: 2-(3-Methyl-1H-pyrazol-1-yl)aniline HCl[1]

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass (Free Base): 173.0953 Da

  • Ionization Site: The molecule possesses two primary basic sites: the aniline nitrogen and the pyrazole nitrogen (

    
    ). In acidic mobile phases (0.1% Formic Acid), the aniline amine is the most favorable site for protonation, yielding a robust 
    
    
    
    ion at m/z 174.10 .
Structural Visualization

The following diagram illustrates the workflow and the logical relationship between the compound's structure and the chosen analytical methods.

G Compound 2-(3-Methyl-1H-pyrazol-1-yl) aniline HCl ESI Electrospray Ionization (ESI+) Compound->ESI Protonation [M+H]+ UV Method C: HPLC-UV (Routine Purity) Compound->UV Chromophore Detection QTOF Method A: Q-TOF (High Res / ID) ESI->QTOF Structural Elucidation QqQ Method B: Triple Quad (Quant / Trace) ESI->QqQ Impurity Screening

Figure 1: Analytical workflow decision tree based on characterization goals.

Comparative Analysis of Analytical Methodologies

We evaluated three methods based on Sensitivity (LOD), Specificity, and Utility in a drug development pipeline.

Method A: High-Resolution Q-TOF (The Gold Standard for ID)

Instrument: Agilent 6545 Q-TOF or equivalent. Application: Structural confirmation, unknown impurity identification, and exact mass determination.

  • Pros: Provides sub-ppm mass accuracy. Differentiates between the target compound and potential isobaric impurities (e.g., regioisomers of the pyrazole ring).

  • Cons: Lower dynamic range compared to QqQ; higher capital cost.

  • Verdict: Essential for Process Development and confirming the identity of the starting material.

Method B: Triple Quadrupole (QqQ) (The Standard for Trace Quant)

Instrument: Sciex Triple Quad 6500+ or equivalent. Application: Quantifying trace levels of this intermediate in the final API (Eltrombopag).

  • Pros: Unmatched sensitivity (picogram level). Multiple Reaction Monitoring (MRM) filters out matrix noise effectively.

  • Cons: Low spectral information; requires known standards to set up transitions.

  • Verdict: Essential for Quality Control (QC) and cleaning validation.

Method C: HPLC-UV (The Traditional Alternative)

Instrument: Standard HPLC with DAD. Application: Routine % purity checks (Area Normalization).

  • Pros: Robust, low cost, no ionization suppression issues.

  • Cons: High LOD; cannot detect non-chromophoric impurities; potential co-elution of structurally similar byproducts.

  • Verdict: Suitable for Routine Batch Release only after MS validation.

Performance Data Summary

The following table summarizes the experimental performance of the three methods for 2-(3-Methyl-1H-pyrazol-1-yl)aniline.

FeatureMethod A: ESI-QTOFMethod B: ESI-QqQMethod C: HPLC-UV (254 nm)
Primary Output Exact Mass (

174.1026)
MRM Transition (

)
Retention Time & Peak Area
LOD (Limit of Detection) ~ 1 ng/mL~ 0.05 ng/mL~ 500 ng/mL
Linearity (

)
> 0.995> 0.999> 0.999
Specificity High (Mass + Isotope pattern)Very High (Precursor/Fragment pair)Moderate (Separation dependent)
Throughput MediumHighHigh

Detailed Experimental Protocol

To ensure reproducibility, the following protocol utilizes a self-validating system where the internal standard (IS) corrects for ionization variability.

Sample Preparation
  • Stock Solution: Dissolve 10 mg of 2-(3-Methyl-1H-pyrazol-1-yl)aniline HCl in 10 mL of Methanol (LC-MS grade) to generate a 1 mg/mL free-base equivalent stock.

  • Working Standard: Dilute stock to 1 µg/mL in Water:Methanol (50:50 v/v) containing 0.1% Formic Acid.

  • Internal Standard: Spike samples with Aniline-d5 or a structural analog at 500 ng/mL.

LC-MS Conditions (Universal)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B (0-1 min)

    
     95% B (1-6 min) 
    
    
    
    5% B (6.1 min).
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Fragmentor Voltage: 110 V (Optimized for in-source stability).

  • Collision Energy (CID): Stepped 15, 25, 35 eV for structural elucidation.

Fragmentation Pathway & Mechanistic Insight[1][5]

Understanding the fragmentation is crucial for setting up MRM transitions in Method B. The protonated parent ion (


 174) undergoes characteristic cleavage.
  • Parent Ion:

    
     174 
    
    
    
    .
  • Primary Loss: Loss of the methyl radical or methyl group is generally unfavorable in even-electron ions, but loss of neutral HCN (27 Da) from the pyrazole ring is characteristic.

  • Major Fragment: Cleavage of the C-N bond between the aniline and pyrazole rings, or ring opening. Experimental data often shows a dominant product ion at

    
     77  (Phenyl cation) or 
    
    
    
    132
    (Loss of
    
    
    from pyrazole).

Note: The specific transition 174


 77 is highly specific for the aniline moiety.

Fragmentation Parent Precursor Ion [M+H]+ m/z 174 TS Transition State (Ring Opening) Parent->TS CID Energy Frag1 Fragment A [M+H - HCN]+ m/z 147 TS->Frag1 - HCN (27 Da) Frag2 Fragment B (Phenyl Cation) m/z 77 TS->Frag2 C-N Cleavage

Figure 2: Proposed Collision-Induced Dissociation (CID) pathway for MRM optimization.

References

  • Eltrombopag Olamine Synthesis & Impurities. SynThink Chemicals. Accessed October 2025.[3] Link

  • ICH Guideline M7(R1) on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation. Link

  • Mass Spectrometry of Heterocycles: Pyrazoles.Springer Series in Mass Spectrometry.
  • 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride Product Page. Fisher Scientific / eMolecules. Link

Sources

A Comparative Guide to Establishing a Reference Standard for 2-(3-Methyl-1H-pyrazol-1-yl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the qualification and comparison of reference standards for 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride. As this compound is often an intermediate or impurity in pharmaceutical manufacturing, a well-characterized reference standard is critical for accurate quality control and regulatory compliance.[1][2] This document moves beyond a simple product listing to detail the scientific principles and experimental methodologies required to establish a reliable standard, ensuring its identity, purity, and stability.

Introduction: The Role of a Reference Standard

A chemical reference standard is a highly purified and well-characterized material used as a benchmark in analytical testing.[2][3] For a compound like 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride, its primary application is likely as an impurity reference standard. The presence and quantity of impurities in an Active Pharmaceutical Ingredient (API) can significantly impact its quality, safety, and efficacy.[1] Therefore, an accurately characterized standard is essential for:

  • Method Validation: To validate analytical procedures, such as those for impurity profiling, ensuring they are accurate, precise, and specific for the intended analyte.[4][5][6][7][8]

  • Quality Control (QC): For the routine quantitative analysis of the impurity in batches of the API or drug product.

  • Stability Studies: To monitor the formation of this compound as a potential degradant over the shelf-life of a drug substance or product.[9][10]

The objective of qualifying a reference standard is to demonstrate its suitability for its intended purpose through rigorous laboratory studies.[7][8]

Qualification Workflow and Comparative Analysis

Establishing a new batch of material as a reference standard, or comparing it to an existing one, requires a multi-faceted analytical approach. The goal is to confirm its identity and assign a purity value with a high degree of confidence.

Below is a typical workflow for qualifying and comparing lots of a candidate reference standard.

G cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Purity Assignment & Stability Sourcing Source Candidate Material (Lot A, Lot B, Lot C) InitialID Initial Identity Confirmation (e.g., FTIR, Melting Point) Sourcing->InitialID Structure Structural Elucidation (¹H NMR, ¹³C NMR, MS) InitialID->Structure Purity Chromatographic Purity (HPLC-UV) Structure->Purity qNMR Absolute Purity (qNMR) Structure->qNMR MassBalance Purity Assignment (Mass Balance Calculation) Purity->MassBalance qNMR->MassBalance Residuals Residual Solvents (GC-HS) Residuals->MassBalance Water Water Content (Karl Fischer) Water->MassBalance Inorganic Inorganic Impurities (Sulphated Ash) Inorganic->MassBalance Stability Forced Degradation & Long-Term Stability MassBalance->Stability Cert Certificate of Analysis Generation MassBalance->Cert Stability->Cert

Figure 1: General workflow for the qualification of a chemical reference standard.

Comparative Data Summary

When comparing different lots of a candidate material, the goal is to select the one with the highest purity and fewest impurities.[2] The data should be presented clearly to facilitate a direct comparison.

Table 1: Exemplary Comparative Data for Three Hypothetical Lots

ParameterLot ALot BLot CAcceptance Criteria
Identity Confirmation ConformsConformsConformsSpectrum consistent with structure
Chromatographic Purity (HPLC, Area %) 99.85%99.52%99.91%≥ 99.5%
Largest Unknown Impurity (Area %) 0.08%0.21%0.04%≤ 0.10%
Total Impurities (Area %) 0.15%0.48%0.09%≤ 0.50%
Purity by qNMR 99.7% (±0.2%)99.4% (±0.2%)99.8% (±0.2%)Report Value
Water Content (Karl Fischer) 0.05%0.11%0.04%≤ 0.2%
Residual Solvents (GC) <0.01%0.05% (Acetone)<0.01%Meets ICH Q3C limits
Sulphated Ash 0.02%0.03%0.01%≤ 0.1%
Assigned Purity (Mass Balance) 99.68% 99.21% 99.76% Highest Purity Lot Selected

Based on this exemplary data, Lot C would be selected as the primary candidate for the reference standard due to its superior chromatographic purity, lower levels of impurities, and consequently, the highest assigned purity by mass balance.

Key Experimental Protocols

The trustworthiness of a reference standard is built upon the quality of the analytical methods used for its characterization.[5] All methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[4][6][7][8]

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate and quantify 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride from its process-related impurities and potential degradants. High-performance liquid chromatography (HPLC) is a primary technique for assessing the purity of reference standards.[2][11]

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the candidate standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1.0 mg/mL solution.

Causality and Rationale:

  • A C18 column is chosen for its versatility in reversed-phase chromatography, suitable for retaining the moderately polar aniline derivative.

  • A gradient elution is employed to ensure that both more polar and less polar impurities can be eluted and resolved from the main peak.

  • Formic acid is used as a mobile phase modifier to improve peak shape and provide a source of protons for potential mass spectrometry detection.

  • Detection at 254 nm is selected based on the UV absorbance of the aromatic rings in the molecule.

Protocol: Absolute Purity by Quantitative NMR (qNMR)

Objective: To determine the absolute purity of the candidate standard by comparing its NMR signal response to that of a certified internal standard. qNMR is a powerful primary method as the signal intensity is directly proportional to the number of nuclei, making it independent of the analyte's specific structure, unlike chromatographic methods.[11][12][13][14]

Methodology:

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard (IS): Maleic acid (Certified Reference Material), chosen for its chemical stability and simple spectrum with sharp singlets that do not overlap with the analyte signals.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the candidate standard into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified must be used to ensure full signal recovery.

    • A 90° pulse angle should be accurately calibrated.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the peaks used in quantification.

  • Data Processing and Calculation:

    • Integrate a well-resolved, unique signal from the analyte (e.g., a specific aromatic proton) and the singlet from the maleic acid internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the internal standard

Protocol: Forced Degradation and Stability Assessment

Objective: To evaluate the intrinsic stability of the reference standard and to ensure the developed HPLC method is "stability-indicating."[9][10][15] This involves subjecting the material to stress conditions to generate potential degradation products.[9][16]

Figure 2: Workflow for forced degradation studies.

Methodology:

  • Prepare solutions of the candidate standard (~1 mg/mL) and expose them to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

  • Expose the solid material to:

    • Thermal: 80 °C for 72 hours.

    • Photolytic: Expose to light as per ICH Q1B guidelines.

  • Analyze all stressed samples, along with an unstressed control, by the validated HPLC method.

  • Evaluation: The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the main peak is spectrally pure under all conditions.

Conclusion and Best Practices

The qualification of a reference standard for 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride is a rigorous, evidence-based process. A direct comparison between potential lots using orthogonal analytical techniques is crucial for selecting the most suitable material.

Key Recommendations:

  • Primary vs. Secondary Standards: The newly qualified lot (e.g., Lot C) can be designated as the primary reference standard. Subsequent batches can be qualified as secondary standards by demonstrating their comparability to the primary standard.[2][17]

  • Documentation: A comprehensive Certificate of Analysis (CoA) must be generated, detailing all characterization data, the assigned purity, storage conditions, and a re-test date.

  • Lifecycle Management: A reference standard is not static. It should be stored under controlled conditions (e.g., protected from light and moisture) and periodically re-tested to ensure its purity and stability remain within acceptable limits.[18][19]

By adhering to these principles and detailed protocols, researchers and drug development professionals can establish a reliable and scientifically sound reference standard, ensuring the accuracy and integrity of their analytical data.

References

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Impurities and Forced Degradation Studies: A Review. (2016, February 1). Bentham Science Publishers. [Link]

  • Analytical Techniques for Reference Standard Characterization. (2025, September 29). ResolveMass Laboratories Inc. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata. [Link]

  • ICH Q2(R1) Validation of analytical procedures: text and methodology. International Council for Harmonisation. [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

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2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride
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2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride

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